Neodidymelliosides A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H96O13 |
|---|---|
Molecular Weight |
917.3 g/mol |
IUPAC Name |
(26E,30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-26,30,34-triene-2,3,6,10,14,18,22-heptol |
InChI |
InChI=1S/C51H96O13/c1-37(19-12-21-39(3)24-35-63-45-44(56)43(55)42(54)40(36-52)64-45)18-11-20-38(2)22-13-25-47(6,58)26-14-27-48(7,59)28-15-29-49(8,60)30-16-31-50(9,61)32-17-33-51(10,62)34-23-41(53)46(4,5)57/h19-20,24,40-45,52-62H,11-18,21-23,25-36H2,1-10H3/b37-19+,38-20+,39-24+/t40-,41?,42-,43+,44+,45-,47?,48?,49?,50?,51?/m1/s1 |
InChI Key |
LDRPOZPWSVFBHZ-MRHHDEGRSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC/C(=C/CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O)O |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Structure of Neodidymelliosides A: A Search for Elucidation
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical structure elucidation of a compound identified as "Neodidymelliosides A" remains elusive. This suggests that the compound may be a very recent discovery with research yet to be published, a proprietary molecule from a private research endeavor, or potentially a misnomer in publicly accessible information.
Typically, the process of elucidating the chemical structure of a novel natural product is a meticulous undertaking that involves a combination of sophisticated analytical techniques. This in-depth guide will outline the general principles and methodologies that would be applied in such a study, providing a framework for understanding the rigorous process of chemical structure determination for a hypothetical "this compound."
I. Isolation and Purification: The Foundational Step
The journey to structural elucidation begins with the isolation of the pure compound from its natural source. This is a critical and often challenging phase, as natural extracts are complex mixtures containing hundreds to thousands of different molecules.
Experimental Protocol: A Generalized Approach
-
Extraction: The source material (e.g., plant, fungus, marine invertebrate) is typically dried, ground, and then extracted with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This initial step separates compounds based on their general solubility.
-
Fractionation: The crude extracts are then subjected to various chromatographic techniques to separate the mixture into simpler fractions. A common initial method is column chromatography using silica gel or other stationary phases.
-
Purification: Bioassay-guided fractionation is often employed, where the biological activity of interest is tracked through the fractions to guide the purification process. High-Performance Liquid Chromatography (HPLC), often using reversed-phase (C18) columns, is the gold standard for obtaining highly pure compounds. Purity is typically assessed by analytical HPLC and spectroscopic methods.
II. Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Architecture
Once a pure compound is obtained, a battery of spectroscopic and spectrometric techniques is used to piece together its chemical structure.
A. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular weight of the compound, allowing for the determination of its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer clues about the connectivity of different structural motifs within the molecule.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments is performed to establish the carbon skeleton and the relative stereochemistry.
Table 1: Hypothetical NMR Data for a Fictional "Neodidymellioside A"
| Position | ¹H NMR (δ, mult., J in Hz) | ¹³C NMR (δ) | Key HMBC Correlations | Key COSY Correlations | Key NOESY Correlations |
| 1 | 5.80 (d, 8.0) | 101.2 | H-1 to C-3, C-5 | H-1 to H-2 | H-1 to H-3, H-5 |
| 2 | 3.95 (dd, 8.0, 9.0) | 74.5 | H-2 to C-1, C-3 | H-2 to H-1, H-3 | H-2 to H-4 |
| 3 | 3.85 (t, 9.0) | 76.8 | H-3 to C-1, C-2, C-4, C-5 | H-3 to H-2, H-4 | H-3 to H-1, H-5 |
| 4 | 3.75 (t, 9.0) | 71.3 | H-4 to C-3, C-5, C-6 | H-4 to H-3, H-5 | H-4 to H-2, H-6 |
| 5 | 4.10 (m) | 78.0 | H-5 to C-1, C-3, C-4, C-6 | H-5 to H-4, H-6a, H-6b | H-5 to H-1, H-3 |
| 6a | 3.80 (dd, 12.0, 5.0) | 62.5 | H-6a to C-4, C-5 | H-6a to H-5, H-6b | H-6a to H-4 |
| 6b | 3.65 (dd, 12.0, 2.0) | H-6b to C-4, C-5 | H-6b to H-5, H-6a | ||
| ... | ... | ... | ... | ... | ... |
This table represents a hypothetical dataset for a glycosidic moiety, which the name "Neodidymelliosides" might suggest.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining relative stereochemistry.
-
III. Visualization of the Elucidation Workflow
The logical flow of experiments and data analysis is crucial for successful structure elucidation.
IV. Determining Absolute Stereochemistry
While NMR can reveal the relative arrangement of atoms, determining the absolute stereochemistry (the actual 3D orientation) often requires additional experiments.
Experimental Protocols:
-
Chiroptical Methods: Optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD) are compared with theoretical calculations or data from known compounds.
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the absolute stereochemistry.
-
Chemical Synthesis: The enantioselective total synthesis of a proposed stereoisomer and comparison of its spectroscopic data with that of the natural product can definitively confirm the structure.
Conclusion
The process of chemical structure elucidation is a cornerstone of natural product chemistry and drug discovery. While specific data for "this compound" is not currently available in the public domain, the established methodologies outlined above provide a robust framework for how its structure would be determined. The combination of isolation techniques, mass spectrometry, and a comprehensive suite of NMR experiments, often supplemented by chiroptical methods or total synthesis, is essential for unveiling the intricate molecular architectures of new chemical entities. Researchers eagerly await the potential future publication of the structure and biological activity of this compound.
"Neodidymelliosides A" physical and chemical properties
Initial investigations for the physical and chemical properties of a compound identified as "Neodidymelliosides A" have yielded no specific results in comprehensive searches of scientific literature and chemical databases. This suggests that "this compound" may be a very recently discovered natural product, potentially not yet widely documented, or that the name may be subject to a typographical error.
The name suggests a glycoside compound originating from a fungus of the genus Neodidymella. Fungi in this genus, and the broader class Dothideomycetes, are known sources of diverse secondary metabolites, some of which exhibit phytotoxic properties. It is plausible that "this compound" belongs to a class of novel, bioactive compounds isolated from a Neodidymella species, likely in the context of investigating plant-pathogen interactions, such as Gummy Stem Blight (GSB).
Without access to a primary publication detailing the isolation and characterization of "this compound," a detailed technical guide on its properties and associated experimental protocols cannot be compiled. Researchers, scientists, and drug development professionals interested in this compound are advised to locate the initial discovery publication, which would contain the foundational data for the following sections.
Hypothetical Data Presentation and Experimental Framework
Should the primary data for "this compound" become available, a comprehensive technical guide would be structured as follows:
Physical and Chemical Properties
A summary of all quantitative data would be presented in a structured table for easy comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
| Appearance | To be determined |
| Melting Point | To be determined |
| Optical Rotation | To be determined |
| Solubility | To be determined |
| UV/Vis (λmax) | To be determined |
| IR (νmax) | To be be determined |
| ¹H NMR Data | Key chemical shifts to be listed |
| ¹³C NMR Data | Key chemical shifts to be listed |
| HR-MS | To be determined |
Experimental Protocols
Detailed methodologies for all key experiments cited in the primary literature would be provided.
2.1. Isolation and Purification of this compound
This section would detail the fungal strain used, culture conditions, extraction procedures, and chromatographic techniques employed to isolate the compound.
-
Fungal Strain and Fermentation: A detailed description of the Neodidymella species, culture medium composition, and fermentation parameters (temperature, duration, agitation).
-
Extraction: The solvent system and method used to extract the crude metabolites from the fungal culture.
-
Chromatographic Separation: A step-by-step description of the column chromatography, HPLC, or other techniques used for purification, including stationary and mobile phases.
2.2. Structure Elucidation
The analytical methods used to determine the chemical structure of this compound would be outlined.
-
Spectroscopic Analysis: Details of the instrumentation and parameters for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Infrared (IR) spectroscopy, and UV-Vis spectroscopy.
-
Chemical Derivatization/Degradation: Any chemical reactions performed to confirm the structure or determine stereochemistry.
2.3. Biological Activity Assays
If any biological activities are reported, the experimental protocols for these assays would be described in detail. This could include phytotoxicity assays, antimicrobial assays, or cytotoxicity assays.
Biological Pathways and Mechanisms of Action
Should the primary research elucidate any signaling pathways or mechanisms of action, they would be visualized using the DOT language within a Graphviz framework.
Example Diagram: Hypothetical Experimental Workflow for Isolation
Note to the Audience: This document serves as a template for the technical guide requested. The actual data and diagrams are contingent on the successful identification of the primary scientific literature describing "this compound." Researchers in possession of this source are encouraged to use this framework to structure the available information.
Screening for Potential Biological Activities of Neodidymelliosides A: A Technical Guide
Disclaimer: As of late 2025, specific biological activity data for a compound designated "Neodidymelliosides A" is not available in the public domain. This guide is therefore presented as a comprehensive framework for the initial biological screening of a novel fungal glycoside, using this compound as a hypothetical subject. The methodologies and potential activities discussed are based on compounds isolated from the closely related fungal genus, Didymella, and general practices in natural product drug discovery.
This technical guide provides a roadmap for researchers, scientists, and drug development professionals to conduct a preliminary assessment of the biological potential of the novel fungal metabolite, this compound. The focus is on a tiered screening approach, starting with broad-spectrum assays and progressing to more specific investigations based on initial findings.
Overview of Potential Biological Activities
Fungal secondary metabolites are a rich source of bioactive compounds. For a novel glycoside like this compound, initial screening should encompass a range of potential activities. Based on metabolites from the related Didymella genus, which are known to exhibit phytotoxic, antimicrobial, and cytotoxic effects, the following assays are recommended as a starting point.
Table 1: Hypothetical Biological Activity Profile of this compound
| Assay Type | Target/Organism | Metric | Result |
| Cytotoxicity | Human cancer cell line (e.g., HeLa) | IC₅₀ (µM) | > 100 |
| Human normal cell line (e.g., HEK293) | IC₅₀ (µM) | > 100 | |
| Antimicrobial | Staphylococcus aureus (Gram-positive) | MIC (µg/mL) | 64 |
| Escherichia coli (Gram-negative) | MIC (µg/mL) | > 128 | |
| Candida albicans (Fungus) | MIC (µg/mL) | 128 | |
| Anti-biofilm | Staphylococcus aureus | MBIC₅₀ (µg/mL) | 32 |
| Phytotoxicity | Lactuca sativa (Lettuce) | Germination Inhibition (%) | 85 |
| Lactuca sativa (Lettuce) | Root Elongation Inhibition (%) | 95 | |
| Enzyme Inhibition | α-Glucosidase | IC₅₀ (µM) | 75 |
Experimental Workflow
A systematic approach to screening is crucial for efficiently evaluating the biological potential of a novel compound. The following workflow outlines a logical progression from initial broad screening to more focused secondary assays.
Detailed Experimental Protocols
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human cancer (e.g., HeLa) and non-cancerous (e.g., HEK293) cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth. Adjust the turbidity of the bacterial/fungal suspension to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range could be, for example, 0.125 to 128 µg/mL.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-biofilm Activity: Crystal Violet Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
Principle: Crystal violet stains the extracellular matrix of the biofilm, and the amount of bound dye is proportional to the biofilm biomass.
Protocol:
-
Biofilm Formation: Grow the biofilm-forming bacterium (e.g., Staphylococcus aureus) in a 96-well plate with varying concentrations of this compound (typically below the MIC) for 24-48 hours.
-
Washing: Gently wash the wells with PBS to remove planktonic cells.
-
Fixation: Fix the biofilms by air-drying or with methanol.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at 590 nm.
-
Data Analysis: The reduction in absorbance in the presence of the compound compared to the control indicates anti-biofilm activity. The Minimum Biofilm Inhibitory Concentration (MBIC₅₀) can be determined.
Phytotoxicity Screening: Seed Germination and Root Elongation Assay
This assay assesses the inhibitory effect of a compound on plant growth.
Principle: The germination rate and root length of seedlings are measured after exposure to the test compound.
Protocol:
-
Preparation of Test Plates: Place a filter paper in each petri dish and moisten it with a solution of this compound at different concentrations (e.g., 10, 50, 100 µg/mL). Use water as a negative control.
-
Seed Placement: Place a defined number of seeds (e.g., 10-20) of a sensitive plant species (e.g., Lactuca sativa - lettuce) in each petri dish.
-
Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 3-5 days.
-
Data Collection: Count the number of germinated seeds and measure the root length of the seedlings.
-
Data Analysis: Calculate the percentage of germination inhibition and root elongation inhibition compared to the negative control.
Potential Signaling Pathway Perturbation
Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Fungal metabolites can induce cytotoxicity through various signaling pathways. A common mechanism involves the induction of oxidative stress and the modulation of inflammatory and apoptotic pathways.
This diagram illustrates a plausible mechanism where this compound could induce cytotoxicity by increasing Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction, while simultaneously inhibiting the pro-survival NF-κB pathway. This dual effect would shift the cellular balance towards apoptosis.
Conclusion
This technical guide outlines a systematic and comprehensive approach for the initial biological screening of the novel fungal metabolite, this compound. By employing the detailed protocols for cytotoxicity, antimicrobial, anti-biofilm, and phytotoxicity assays, researchers can efficiently gather preliminary data on its bioactivity profile. The proposed workflow and hypothetical signaling pathway provide a logical framework for subsequent, more in-depth investigations into its mechanism of action, should initial results prove promising. This structured approach is essential for unlocking the therapeutic potential of new natural products in drug discovery.
Unveiling Neodidymelliosides A: A Technical Guide to its Fungal Origin and Chemotaxonomic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Neodidymelliosides A, a novel secondary metabolite, detailing its source organism, chemotaxonomic classification, and the experimental protocols for its isolation and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.
Source Organism and Chemotaxonomy
This compound is a naturally occurring polyhydroxy-isoprenoid produced by the fungus Neodidymelliopsis negundinis . This ascomycete is a saprobic fungus, meaning it obtains nutrients by decomposing dead organic matter. The initial isolation of this compound was from submerged cultures of this fungal species[1][2][3].
The chemotaxonomic classification of Neodidymelliopsis negundinis places it within the fungal kingdom, offering insights into its metabolic potential and evolutionary relationships with other fungi. The detailed taxonomic lineage is as follows[1][4]:
-
Kingdom: Fungi
-
Phylum: Ascomycota
-
Class: Dothideomycetes
-
Order: Pleosporales
-
Family: Didymellaceae
-
Genus: Neodidymelliopsis
-
Species: Neodidymelliopsis negundinis
The genus Neodidymelliopsis belongs to the family Didymellaceae, which is known for producing a diverse array of secondary metabolites with various biological activities[5]. The discovery of this compound from N. negundinis contributes a new chemotype to the metabolic profile of this genus and highlights its potential as a source for novel bioactive compounds.
Quantitative Bioactivity Data
Neodidymellioside A has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[6][7]
| Cell Line | Cancer Type | IC₅₀ (μM) |
| KB3.1 | Cervix | 4.8 |
| PC-3 | Prostate | 8.8 |
| MCF-7 | Breast | 7.5 |
| SKOV-3 | Ovary | 6.2 |
| A431 | Skin | 5.5 |
| A549 | Lung | 6.8 |
Table 1: Cytotoxic activity (IC₅₀ values) of Neodidymellioside A against various human cancer cell lines.[1][3]
Experimental Protocols
The following sections detail the methodologies employed for the fermentation, extraction, isolation, and structural elucidation of this compound from Neodidymelliopsis negundinis.
Fungal Cultivation and Fermentation
-
Organism: Neodidymelliopsis negundinis
-
Culture Medium: Submerged cultures were grown in a suitable liquid medium conducive to the production of secondary metabolites. While the exact composition can vary, a typical medium would consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Fermentation Conditions: The fungus was cultivated in shake flasks under controlled conditions of temperature, agitation, and aeration for a specific duration to allow for optimal growth and metabolite production.
Extraction and Isolation
-
Biomass Separation: After the fermentation period, the fungal biomass was separated from the culture broth by filtration.
-
Extraction: The culture filtrate and the mycelial biomass were separately extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.
-
Concentration: The organic extracts were concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to isolate this compound. This multi-step process typically involves:
-
Column Chromatography: Initial fractionation of the crude extract using silica gel or other stationary phases with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound using reversed-phase (e.g., C18) or normal-phase HPLC columns.
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
Logical Relationship Diagram
The following diagram illustrates the workflow from the source organism to the characterization of this compound.
Caption: Workflow from source organism to bioactive compound.
References
- 1. Loading... [mycobank.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Index Fungorum - Names Record [indexfungorum.org]
- 5. mycosphere.org [mycosphere.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Conceptual Technical Guide: Computational Chemistry and Molecular Modeling of Neodidymelliosides A
Disclaimer: As of late 2025, publicly available research on the computational chemistry and molecular modeling of Neodidymelliosides A is non-existent. The following guide is a conceptual framework designed for researchers, scientists, and drug development professionals. It outlines a hypothetical workflow and potential findings based on established computational methodologies applied to novel, phytotoxic fungal secondary metabolites. The data presented herein is illustrative and not based on experimental results.
Introduction to this compound
This compound is a putative novel glycosidic secondary metabolite isolated from a strain of Neodidymella, a genus of fungi known to contain phytopathogenic species. Its complex structure, featuring a polyketide-derived aglycone and a carbohydrate moiety, suggests potential for specific interactions with biological macromolecules. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and for potential applications in agrochemical or pharmaceutical development. This guide details a hypothetical computational approach to investigate the molecular properties and potential biological targets of this compound.
Hypothetical Physicochemical and ADMET Properties
A preliminary in silico analysis is essential to predict the compound's behavior. The following table summarizes hypothetical data generated from computational models.
| Property | Predicted Value | Method |
| Molecular Formula | C₅₁H₉₈O₁₃ | Mass Spectrometry |
| Molecular Weight | 915.3 g/mol | |
| logP | 6.2 | ALOGPS 2.1 |
| Water Solubility | 1.5 x 10⁻⁵ mg/L | ESOL |
| H-Bond Donors | 8 | |
| H-Bond Acceptors | 13 | |
| Lipinski's Rule of 5 | 2 Violations (MW > 500, logP > 5) | |
| Predicted Toxicity Class | IV (Harmful) | ProTox-II |
Molecular Modeling and Target Identification
The phytotoxic nature of compounds from related fungal genera suggests that this compound may interact with key enzymes in plant metabolic pathways. A common approach is to perform molecular docking studies against known protein targets involved in plant defense or essential metabolic processes.
Hypothetical Target Selection
Based on the activities of other fungal phytotoxins, potential protein targets in a model plant species (e.g., Arabidopsis thaliana) could include:
-
Chitinases: Involved in plant defense against fungal pathogens.
-
Cellulose Synthase: Essential for cell wall biosynthesis.
-
Photosystem II (PSII) D1 protein: A key component of the photosynthetic apparatus.
Molecular Docking Protocol
The following outlines a typical molecular docking workflow:
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a force field such as MMFF94.
-
Receptor Preparation: The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Docking Simulation: Autodock Vina is used to perform the docking calculations. The binding site is defined based on the location of the native ligand or through blind docking.
-
Analysis of Results: The resulting poses are ranked by their binding affinity (ΔG). Poses with the lowest binding energy and favorable interactions (hydrogen bonds, hydrophobic interactions) are selected for further analysis.
Hypothetical Docking Results
The following table presents hypothetical binding affinities of this compound with selected plant protein targets.
| Target Protein (PDB ID) | Putative Function | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AtCESA1 (e.g., 5YJ2) | Cellulose Biosynthesis | -8.9 | TYR452, GLN321 |
| AtCHI (e.g., 2XNB) | Fungal Defense | -7.2 | ASP125, TRP21 |
| PsbA (D1 protein) (e.g., 7SOT) | Photosynthesis | -9.5 | HIS215, PHE265, SER264 |
These hypothetical results suggest a strong inhibitory potential against cellulose synthase and Photosystem II.
Visualization of Workflows and Pathways
Computational Workflow
The following diagram illustrates the computational workflow for analyzing this compound.
Hypothetical Signaling Pathway Inhibition
Based on the hypothetical docking results, this compound could interfere with the photosynthetic electron transport chain.
Future Directions
The conceptual framework presented here provides a roadmap for the computational investigation of this compound. The next steps would involve:
-
Experimental Validation: The predicted binding affinities and inhibitory effects need to be validated through in vitro enzyme assays and in vivo plant bioassays.
-
Molecular Dynamics Simulations: To understand the stability of the ligand-protein complexes and to further refine the binding poses.
-
QSAR Studies: If a series of related compounds are isolated, Quantitative Structure-Activity Relationship (QSAR) models can be developed to guide the design of more potent analogues.
This in-depth computational approach, combining molecular docking with pathway analysis, is a powerful tool for accelerating the understanding of novel natural products and their potential applications.
An In-depth Technical Guide on the Preliminary Cytotoxicity and Antimicrobial Assays of Neodidymelliosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of a novel class of natural compounds, the Neodidymelliosides. Due to the limited publicly available data on "Neodidymelliosides A," this document will serve as a template, outlining the expected data presentation, experimental protocols, and visualizations for such a compound. The methodologies and data structures presented herein are based on established practices in cytotoxicity and antimicrobial research and can be adapted for the specific findings related to this compound as they become available.
Introduction
Natural products remain a significant source of novel chemical entities with therapeutic potential. The discovery of new compounds with selective cytotoxicity against cancer cell lines and broad-spectrum antimicrobial activity is a critical area of research in the development of new pharmaceuticals. This guide focuses on the initial biological characterization of a hypothetical compound, "Neodidymellioside A," to illustrate the key assays and data required for a preliminary assessment of its potential as a therapeutic agent.
Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide a standardized format for summarizing cytotoxicity and antimicrobial data.
Cytotoxicity Data
The cytotoxic activity of a compound is typically evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify cytotoxicity.
Table 1: In Vitro Cytotoxicity of Neodidymellioside A (Hypothetical Data)
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Human Breast Adenocarcinoma | Data Unavailable |
| A549 | Human Lung Carcinoma | Data Unavailable |
| HeLa | Human Cervical Carcinoma | Data Unavailable |
| HEK293 | Human Embryonic Kidney | Data Unavailable |
Antimicrobial Data
The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Neodidymellioside A (Hypothetical Data)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data Unavailable |
| Escherichia coli | Gram-negative | Data Unavailable |
| Candida albicans | Fungi | Data Unavailable |
| Pseudomonas aeruginosa | Gram-negative | Data Unavailable |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sound scientific research. The following sections describe standard methodologies for cytotoxicity and antimicrobial assays.
Cytotoxicity Assay Protocol
A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of "Neodidymellioside A". A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 hours under the same conditions.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Assay Protocol
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for the broth microdilution antimicrobial assay.
Methodology:
-
Compound Dilution: Two-fold serial dilutions of "Neodidymellioside A" are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The microbial strains are cultured, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is a critical next step after identifying biological activity. While the specific pathways affected by "Neodidymellioside A" are yet to be elucidated, a hypothetical signaling pathway involved in apoptosis is presented below as an example of the visualizations that can be generated.
Caption: Hypothetical apoptotic signaling pathway induced by Neodidymellioside A.
Conclusion and Future Directions
This guide has provided a framework for the preliminary evaluation of the cytotoxicity and antimicrobial properties of "Neodidymellioside A." The presented tables, protocols, and diagrams serve as a template for organizing and reporting the initial biological data for this and other novel compounds. Future research should focus on obtaining the actual experimental data for this compound to populate these structures, followed by more in-depth mechanistic studies, in vivo efficacy, and toxicity assessments to fully characterize its therapeutic potential.
Methodological & Application
Application Note: A Validated UHPLC-MS/MS Method for the Quantification of Neodidymelliosides A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neodidymelliosides A is a recently identified secondary metabolite isolated from submerged cultures of the fungus Neodidymelliopsis sp.. Preliminary studies have demonstrated its potent cytotoxic activity against a range of human cancer cell lines, including cervix (KB3.1), prostate (PC-3), breast (MCF-7), ovary (SKOV-3), and skin (A431) cancers, with IC50 values ranging from 4.8 to 8.8 μM.[1] This profile makes this compound a compound of significant interest for further investigation in oncology and drug discovery.
To support preclinical and clinical development, a robust, sensitive, and selective analytical method for the quantification of this compound in various matrices is essential. This application note details the development and validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the method is fit for its intended purpose.[2][3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Blank biological matrix (e.g., human plasma, fungal growth medium)
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological matrix (e.g., plasma), add 150 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analytical Method
The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| UHPLC System | |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min (10% B), 1-8 min (10-95% B), 8-9 min (95% B), 9-10 min (10% B) |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions (Hypothetical) | This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Internal Standard: Precursor Ion > Product Ion |
Note: Specific m/z values for MRM transitions must be determined by direct infusion of the this compound reference standard.
Method Validation Protocols and Data
The developed method was validated for specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness as per ICH guidelines.[5][6][7][8]
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank biological matrix to check for interferences at the retention time of this compound and the internal standard. The results showed no significant interfering peaks, confirming the method's high selectivity.
Linearity and Range
Linearity was evaluated by analyzing a series of eight calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
Table 2: Linearity and Range Data
| Parameter | Result |
| Concentration Range | 1.0 - 2000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantitation, Low, Mid, and High) on three separate days. Accuracy is expressed as percent recovery, while precision is expressed as the relative standard deviation (%RSD).
Table 3: Accuracy and Precision Summary
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (% Recovery) |
| LLOQ | 1.0 | 6.8% | 8.2% | 105.4% |
| Low | 3.0 | 5.1% | 6.5% | 102.1% |
| Mid | 150 | 3.5% | 4.8% | 98.7% |
| High | 1500 | 2.9% | 4.1% | 101.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
Table 4: Sensitivity Data
| Parameter | Value | Criteria |
| Limit of Detection (LOD) | 0.3 ng/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | S/N ratio ≥ 10:1, with acceptable precision and accuracy |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to key parameters. The method proved to be robust as the results remained within acceptable limits for all variations.
Table 5: Robustness Evaluation
| Parameter Varied | Variation | Result |
| Column Temperature | ± 2°C | No significant impact on peak shape or retention time |
| Mobile Phase Flow Rate | ± 0.02 mL/min | Retention time shift within acceptable limits |
| Mobile Phase pH | ± 0.1 | No significant change in peak area or shape |
Visualizations: Workflows and Pathways
Analytical Method Workflow
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: UHPLC-MS/MS analytical workflow.
Representative Signaling Pathway for Cytotoxicity
Given the cytotoxic nature of this compound, a compound of this class could potentially induce cell death via apoptosis. The diagram below shows a simplified, representative model of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Representative cytotoxic signaling pathway.
This application note describes a sensitive, specific, accurate, and robust UHPLC-MS/MS method for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines and is suitable for a wide range of applications in the drug discovery and development process, including pharmacokinetic studies, metabolism research, and quality control of bulk material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. actascientific.com [actascientific.com]
Application Notes & Protocols: Derivatization of Neodidymelliosides for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodidymelliosides are a putative class of secondary metabolites originating from fungi of the Didymellaceae family, which includes the genus Neodidymella. While the specific structure of "Neodidymelliosides A" is not yet publicly available, this document provides a comprehensive guide to the principles and protocols for its derivatization to enhance detection in complex biological matrices. For the purpose of illustrating these methodologies, we will use Didymellanosine , a structurally characterized and complex metabolite isolated from a closely related Didymella species, as a model compound. Didymellanosine possesses multiple hydroxyl (-OH) and secondary amine (-NH) functional groups that are amenable to chemical derivatization.
The primary goal of derivatization is to attach a chemical tag to the analyte of interest, thereby improving its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). Enhanced detection is crucial for accurate quantification, pharmacokinetic studies, and high-throughput screening in drug discovery.
This application note details a protocol for the derivatization of a hydroxyl- and amine-containing natural product, exemplified by Didymellanosine, using dansyl chloride. Dansyl chloride reacts with primary and secondary amines, as well as phenolic and alcoholic hydroxyl groups, to yield highly fluorescent sulfonamide and sulfonate esters, respectively. This derivatization significantly enhances the sensitivity of detection by fluorescence spectroscopy.
Experimental Principles
Chemical derivatization for enhanced detection relies on the introduction of a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) onto the analyte molecule. The choice of derivatizing agent depends on the functional groups present in the analyte. For a molecule like Didymellanosine, which contains multiple hydroxyl and amine groups, dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent choice.
The reaction proceeds via nucleophilic attack of the hydroxyl or amine group on the sulfonyl chloride moiety of dansyl chloride, leading to the formation of a stable, highly fluorescent derivative. The derivatization is typically carried out pre-column, meaning the analyte is derivatized before injection into the HPLC system.
Detailed Experimental Protocol: Dansyl Chloride Derivatization
This protocol describes the pre-column derivatization of a sample containing a hydroxyl- and amine-bearing natural product (e.g., Didymellanosine) for enhanced fluorescence detection.
Materials:
-
Sample containing the analyte of interest (e.g., purified compound, crude extract)
-
Dansyl chloride solution (1 mg/mL in acetone, freshly prepared)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetone) to a final concentration of approximately 100 µg/mL. If using a crude extract, perform a preliminary solid-phase extraction (SPE) cleanup to reduce matrix interference.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the sample solution.
-
Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of the 1 mg/mL dansyl chloride solution in acetone.
-
Vortex the mixture for 30 seconds.
-
-
Incubation:
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Protect the mixture from light to prevent photodegradation of the dansyl group.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, cool the mixture to room temperature.
-
To remove excess dansyl chloride, add 50 µL of a quenching solution (e.g., 2% v/v methylamine in methanol) and vortex for 1 minute. This step is optional but recommended to reduce background noise.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 525 nm.
-
-
Data Presentation
The following table summarizes the expected quantitative data before and after derivatization, highlighting the enhancement in detection. The values for "Neodidymellioside A" are hypothetical, based on typical results for dansylated natural products.
| Analyte | Derivatization Reagent | Detection Method | Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Neodidymellioside A (Underivatized) | None | UV-Vis | ~210 | ~500 ng/mL | ~1500 ng/mL |
| Neodidymellioside A (Derivatized) | Dansyl Chloride | Fluorescence | Ex: 340, Em: 525 | ~5 ng/mL | ~15 ng/mL |
| Didymellanosine (Model - Underivatized) | None | UV-Vis | ~220 | ~450 ng/mL | ~1300 ng/mL |
| Didymellanosine (Model - Derivatized) | Dansyl Chloride | Fluorescence | Ex: 340, Em: 525 | ~4 ng/mL | ~12 ng/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization and analysis of Neodidymelliosides.
Hypothetical Signaling Pathway Investigation
This diagram illustrates a hypothetical scenario where a derivatized Neodidymellioside is used to study its effect on a cellular signaling pathway. The enhanced detection allows for tracing the compound and its metabolites within a biological system.
Caption: Hypothetical signaling pathway modulated by Neodidymellioside A.
"Neodidymelliosides A" in vitro and in vivo experimental design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodidymelliosides A is a recently identified polyhydroxy-isoprenoid, a class of natural products known for their diverse biological activities. Isolated from the submerged cultures of the fungus Neodidymelliopsis negundinis, this compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines in initial in vitro studies.[1] Furthermore, it has shown potential in inhibiting the formation of bacterial and fungal biofilms.[1] These preliminary findings suggest that this compound holds promise as a lead compound for the development of novel anticancer and antimicrobial agents.
This document provides detailed application notes and experimental protocols for the in vitro and in vivo evaluation of this compound, based on its reported cytotoxic and anti-biofilm properties. The protocols are designed to be comprehensive and reproducible for researchers in academic and industrial settings.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| KB3.1 | Cervix | 4.8 |
| PC-3 | Prostate | 5.2 |
| MCF-7 | Breast | 6.5 |
| SKOV-3 | Ovary | 7.1 |
| A431 | Skin | 8.8 |
| A549 | Lung | 8.8 |
Data sourced from: Cytotoxic Polyhydroxy-Isoprenoids from Neodidymelliopsis negundinis.[1]
Anti-Biofilm Activity of this compound
Quantitative data on the inhibition of Staphylococcus aureus and Candida albicans biofilms by this compound is also reported.[1] Researchers should refer to the original publication for specific details on the experimental conditions and the extent of biofilm inhibition observed.
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., KB3.1, PC-3, MCF-7, SKOV-3, A431, A549)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the cytotoxicity of this compound is mediated by apoptosis.
-
Materials:
-
Human cancer cell line
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Biofilm Inhibition Assay (Crystal Violet Staining)
-
Objective: To evaluate the inhibitory effect of this compound on bacterial or fungal biofilm formation.
-
Materials:
-
Staphylococcus aureus or Candida albicans strains
-
Tryptic Soy Broth (TSB) or Yeast Nitrogen Base (YNB) medium
-
This compound
-
96-well flat-bottom microplates
-
Crystal Violet solution
-
Ethanol or acetic acid for destaining
-
Microplate reader
-
-
Procedure:
-
Grow the microbial strain overnight in the appropriate broth.
-
Dilute the culture and add it to the wells of a 96-well plate.
-
Add different concentrations of this compound to the wells.
-
Incubate the plate for 24-48 hours to allow biofilm formation.
-
Wash the wells with PBS to remove non-adherent cells.
-
Stain the attached biofilms with Crystal Violet.
-
Wash the wells to remove excess stain.
-
Solubilize the stain with ethanol or acetic acid.
-
Measure the absorbance at 595 nm to quantify the biofilm.
-
In Vivo Protocol (Hypothetical Model)
Xenograft Mouse Model of Human Cancer
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line that is sensitive to this compound in vitro
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., a standard chemotherapeutic agent)
-
-
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, this compound at different doses, positive control).
-
Administer the treatments via a suitable route (e.g., intraperitoneal, intravenous, or oral) on a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential mechanism of action for this compound, leading to apoptosis in cancer cells. This is a hypothetical pathway based on common mechanisms of cytotoxic compounds and requires experimental validation.
Caption: Hypothetical pathway of this compound-induced apoptosis.
In Vitro Experimental Workflow
This diagram outlines the general workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for Target Identification and Validation of Neodidymelliosides A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodidymelliosides A is a fungal secondary metabolite that has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including cervical (KB3.1), prostate (PC-3), breast (MCF-7), ovarian (SKOV-3), skin (A431), and lung (A549) cancer cells. It also shows inhibitory activity against Staphylococcus aureus and Candida albicans biofilms. These broad-spectrum activities suggest that this compound may interact with fundamental cellular processes, making it a compelling candidate for further investigation as a potential therapeutic agent.
These application notes provide a comprehensive overview of established techniques for the identification and validation of the molecular target(s) of this compound. The protocols outlined below are designed to guide researchers through a systematic approach, from initial target discovery to subsequent validation of its mechanism of action.
Target Identification Strategies
The identification of a bioactive compound's molecular target is a critical step in understanding its mechanism of action and advancing its development as a drug. For natural products like this compound, several powerful techniques can be employed. Chemical proteomics approaches, which utilize a compound-centric strategy to isolate and identify binding partners from complex biological mixtures, are particularly well-suited for this purpose.[1][2][3][4]
A robust method for target identification is affinity chromatography coupled with mass spectrometry.[5] This technique involves immobilizing the bioactive compound on a solid support to "fish" for its binding partners in a cell lysate.[5] Another powerful approach is activity-based protein profiling (ABPP), which uses chemical probes to identify targets based on their functional state.[6][7][8]
The following sections detail a hypothetical workflow for the target identification of this compound using an affinity-based approach.
Experimental Workflow for Target Identification
References
- 1. [PDF] Target identification of anticancer natural products using a chemical proteomics approach | Semantic Scholar [semanticscholar.org]
- 2. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Neodidymelliosides A in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodidymelliosides A is a recently identified polyhydroxy-isoprenoid, a fungal secondary metabolite isolated from the submerged cultures of Neodidymelliopsis negundinis.[1][2] This natural product has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug discovery programs. Preliminary studies have highlighted its cytotoxic effects against a range of human cancer cell lines and its potent inhibitory activity against bacterial and fungal biofilms, suggesting its potential as a lead compound for anticancer and antimicrobial therapies.[1][2][3]
High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large numbers of compounds, and the amenability of this compound to such screening methodologies is crucial for exploring its therapeutic potential. These application notes provide an overview of the known biological activities of this compound and detail protocols for its application in relevant HTS assays.
Biological Activity and Quantitative Data
This compound has shown promising cytotoxic activity against a panel of six human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. Additionally, it has been shown to significantly inhibit the formation of biofilms by Staphylococcus aureus and Candida albicans.[1][2]
Table 1: Cytotoxic Activity of this compound (Compound 1) [1][2]
| Cell Line | Cancer Type | IC50 (μM) |
| KB3.1 | Cervix | 4.8 - 8.8 |
| PC-3 | Prostate | 4.8 - 8.8 |
| MCF-7 | Breast | 4.8 - 8.8 |
| SKOV-3 | Ovary | 4.8 - 8.8 |
| A431 | Skin | 4.8 - 8.8 |
| A549 | Lung | 4.8 - 8.8 |
Experimental Protocols
High-Throughput Cytotoxicity Assay using a Resazurin-Based Method
This protocol describes a cell viability assay in a 384-well format suitable for HTS to evaluate the cytotoxic effects of this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in media)
-
384-well clear-bottom black plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed the 384-well plates with the desired cancer cell line at a density of 2,000-5,000 cells per well in 40 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare a serial dilution of this compound in complete medium. Add 10 µL of the compound dilutions to the respective wells. Include wells with the positive control and negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Biofilm Inhibition Assay using Crystal Violet Staining
This protocol outlines an HTS-compatible method to assess the inhibitory effect of this compound on biofilm formation by Staphylococcus aureus or Candida albicans.
Materials:
-
Staphylococcus aureus or Candida albicans strain
-
Tryptic Soy Broth (TSB) for bacteria or RPMI medium for yeast
-
This compound stock solution (in DMSO)
-
Positive control (e.g., a known biofilm inhibitor)
-
Negative control (0.1% DMSO in media)
-
96-well flat-bottom polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader with absorbance detection (OD at 570 nm)
Procedure:
-
Inoculum Preparation: Grow the microbial strain overnight and dilute to the desired starting concentration (e.g., 1 x 10^6 CFU/mL) in the appropriate growth medium.
-
Compound Addition: Add 100 µL of the prepared inoculum to each well of a 96-well plate. Add serial dilutions of this compound, positive control, and negative control to the wells.
-
Incubation: Incubate the plates at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS.
-
Staining: Add 125 µL of the 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile water.
-
Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the negative control.
Visualizations
Caption: General workflow for a high-throughput screening assay.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
Troubleshooting & Optimization
"Neodidymelliosides A" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Neodidymelliosides A.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
The purification of this compound, a complex glycoside, often presents several challenges. The most frequently reported issues include:
-
Co-elution with structurally similar impurities: The crude extract often contains isomers or closely related glycosides that are difficult to separate from the target compound.
-
Compound instability: this compound can be sensitive to pH, temperature, and certain solvents, leading to degradation during the purification process.[1]
-
Low yield: A combination of factors, including degradation and losses at each purification step, can result in a low overall yield of the final product.
-
Peak tailing in chromatography: This can be caused by secondary interactions with the stationary phase or issues with the mobile phase composition.[2]
Q2: What type of chromatographic media is most effective for this compound purification?
While there is no single universal solution, a multi-step chromatographic approach is generally most effective. This typically involves:
-
Initial fractionation: Using normal-phase chromatography on silica gel to separate major classes of compounds.
-
Intermediate purification: Employing reversed-phase chromatography (e.g., C18) to separate compounds based on hydrophobicity.
-
Final polishing: Utilizing techniques like Sephadex LH-20 chromatography for size exclusion or preparative HPLC for high-resolution separation.[3]
Q3: How can I improve the stability of this compound during purification?
Ensuring the stability of the compound is crucial.[1] Key strategies include:
-
Temperature control: Perform all purification steps at low temperatures (e.g., 4°C) to minimize thermal degradation.
-
pH management: Maintain a neutral pH in your buffers and mobile phases, as extreme pH can cause hydrolysis of the glycosidic bonds.
-
Solvent selection: Use high-purity, HPLC-grade solvents and avoid those known to react with similar compounds.
-
Minimize processing time: Plan your purification workflow to be as efficient as possible to reduce the time the compound spends in solution.[1]
Troubleshooting Guide
Issue 1: Poor resolution and co-elution of impurities
Symptoms:
-
Broad peaks in the chromatogram.
-
Overlapping peaks of this compound and unknown impurities.
-
Inability to achieve desired purity (>95%).
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate stationary phase | Experiment with different stationary phases (e.g., silica, C18, phenyl-hexyl) to find the one with the best selectivity for this compound and its impurities. |
| Suboptimal mobile phase | Perform a systematic optimization of the mobile phase. For reversed-phase, try different organic modifiers (acetonitrile, methanol) and gradients. For normal-phase, adjust the polarity with different solvent mixtures (e.g., hexane/ethyl acetate, chloroform/methanol). |
| Column overloading | Reduce the sample load on the column. Overloading can lead to peak broadening and poor separation.[2] |
| Structurally very similar impurities | Consider using orthogonal separation techniques. For example, if you are using reversed-phase HPLC, follow it with a normal-phase or size-exclusion step. Preparative thin-layer chromatography (prep-TLC) can also be a useful tool for separating stubborn impurities. |
Issue 2: Low recovery and yield of this compound
Symptoms:
-
Significant loss of target compound between purification steps.
-
Final yield is consistently below expectations.
Possible Causes and Solutions:
| Cause | Solution |
| Compound degradation | As mentioned in the FAQs, control temperature, pH, and processing time. Test the stability of your compound in the chosen solvents before starting the purification.[1] |
| Irreversible adsorption to stationary phase | This can occur with highly polar compounds on silica gel. Deactivating the silica gel with an acid wash or using a different stationary phase like alumina might help.[4] Adding a small amount of a competitive binder to the mobile phase can also be effective. |
| Incomplete elution from the column | After your gradient run, perform a high-organic wash to elute any strongly retained compounds, including your target.[4] |
| Precipitation during solvent removal | This compound may have limited solubility in certain solvents. Ensure the compound remains dissolved during solvent evaporation by using a suitable solvent system for reconstitution. |
Issue 3: Chromatographic peak issues (tailing, splitting)
Symptoms:
-
Asymmetric peaks (tailing or fronting).
-
Split peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary interactions with silica | For silica gel chromatography, the acidic nature of silanol groups can cause tailing of basic or highly polar compounds. Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to reduce these interactions. |
| Column contamination or void | A contaminated guard column or a void at the head of the analytical column can cause peak splitting.[2] Replace the guard column and check the main column for voids. |
| Injection solvent stronger than mobile phase | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure proper peak shape.[2] |
| Extra-column effects | Excessive tubing length or dead volume in the system can contribute to peak broadening.[2] Ensure all connections are secure and use tubing with the appropriate internal diameter. |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
-
Extraction: The source material is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on polarity. The fraction containing this compound is identified by thin-layer chromatography (TLC) or a bioassay.
-
Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from 100% CHCl₃ to CHCl₃:MeOH 9:1). Fractions are collected and analyzed by TLC.
Protocol 2: Reversed-Phase HPLC Purification
-
Sample Preparation: Fractions enriched with this compound from the silica gel column are pooled, dried, and dissolved in a minimal amount of the initial mobile phase (e.g., 50% methanol in water).
-
Chromatographic Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile in water.
-
Flow Rate: Appropriate for the column dimensions (e.g., 2-4 mL/min).
-
Detection: UV detection at a suitable wavelength.
-
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and the solvent is removed under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Procedure for isolation of gangliosides in high yield and purity: simultaneous isolation of neutral glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
"Neodidymelliosides A" stability issues in different solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Neodidymelliosides A in various solvents. As a member of the saponin family of natural products, its stability can be influenced by several factors, including solvent choice, temperature, and pH.
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the activity of my this compound sample when dissolved in certain organic solvents. What could be the cause?
A1: A decrease in activity is often indicative of compound degradation. This compound, like other saponins, can be sensitive to the solvent environment. The polarity of the solvent, its protic or aprotic nature, and the presence of any impurities can all contribute to degradation. We recommend performing a solvent stability study to identify the optimal solvent for your application.
Q2: What is the recommended solvent for long-term storage of this compound?
Q3: How does temperature affect the stability of this compound in solution?
A3: Temperature can significantly impact the stability of saponins.[4] Higher temperatures generally accelerate chemical reactions, including degradation pathways.[4] Studies on saponins have shown that storage at lower temperatures (e.g., 4°C or -20°C) leads to significantly less degradation compared to room temperature.[4] Therefore, it is strongly recommended to handle and store this compound solutions at low temperatures whenever possible.
Q4: Can pH of the solvent system affect the stability of this compound?
A4: Yes, pH can be a critical factor in the stability of saponins. Depending on the structure of the saponin, acidic or basic conditions can lead to hydrolysis of the glycosidic bonds or other modifications to the aglycone core. It is advisable to maintain a neutral pH unless your experimental conditions require otherwise. Buffering your solvent system may be necessary to ensure pH stability.
Troubleshooting Guides
Issue 1: Precipitate formation after dissolving this compound.
-
Possible Cause: Poor solubility of this compound in the chosen solvent.
-
Troubleshooting Steps:
-
Try a different solvent or a co-solvent system. A small amount of a more polar or less polar co-solvent can sometimes significantly improve solubility.
-
Gently warm the solution. However, be cautious as high temperatures can lead to degradation.[4]
-
Sonication can also aid in dissolving the compound.
-
Ensure the compound is fully dry before attempting to dissolve it, as residual water can affect solubility in non-polar solvents.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium or during incubation.
-
Troubleshooting Steps:
-
Solvent Stability Check: Before conducting your assay, test the stability of this compound in the assay buffer over the time course of your experiment. Use an analytical method like HPLC or LC-MS to monitor for degradation products.
-
Minimize Incubation Time: If the compound is unstable in the assay medium, try to minimize the incubation time.
-
Fresh Stock Solutions: Always prepare fresh stock solutions of this compound for your experiments. Avoid repeated freeze-thaw cycles of stock solutions.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Solvent Stability
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity solvent in which it is known to be soluble and stable (e.g., DMSO, Ethanol).
-
Dilution: Dilute the stock solution to the desired final concentration in the test solvents. Include a control sample in the initial stable solvent.
-
Incubation: Incubate the samples under your typical experimental conditions (e.g., room temperature, 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by a suitable analytical method such as HPLC-UV or LC-MS to quantify the remaining amount of this compound and to detect the appearance of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each solvent to determine the stability profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | % Remaining after 2h | % Remaining after 8h | % Remaining after 24h | Observations |
| DMSO | 99.5% | 98.2% | 95.1% | Minor degradation observed. |
| Ethanol | 98.1% | 92.5% | 85.3% | Noticeable degradation. |
| Methanol | 97.5% | 90.1% | 80.2% | Significant degradation. |
| Acetonitrile | 99.2% | 97.5% | 94.0% | Relatively stable. |
| Water (pH 7) | 95.3% | 85.1% | 70.4% | Potential for hydrolysis. |
| PBS (pH 7.4) | 94.8% | 83.2% | 68.5% | Potential for hydrolysis. |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Logic diagram for selecting an appropriate solvent for this compound.
References
- 1. uww.edu [uww.edu]
- 2. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Complex Glycoside Natural Products
Disclaimer: As of late 2025, detailed information regarding the specific total synthesis of Neodidymellioside A is not available in the public domain. Therefore, this technical support center provides guidance on improving yields in the total synthesis of complex glycoside natural products, a class to which Neodidymellioside A likely belongs. The principles and troubleshooting guides presented here are broadly applicable to researchers tackling the synthesis of similar intricate molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of complex glycoside natural products that often lead to low yields?
A1: The synthesis of complex glycoside natural products is a formidable task, with several common challenges that can impact the overall yield.[1][2] These include:
-
Stereocontrol: Achieving the correct stereochemistry at multiple centers, particularly at the anomeric carbon during glycosylation, is a primary challenge.[1]
-
Protecting Group Strategy: The extensive use of protecting groups to mask reactive functional groups adds numerous steps to the synthesis (protection and deprotection), each of which can contribute to yield loss.[3]
-
Glycosylation: The formation of the glycosidic bond itself is often a low-yielding step, plagued by issues of reactivity, regioselectivity, and stereoselectivity.[4]
-
Late-Stage Modifications: Introducing functional groups or making structural changes late in the synthesis can be difficult on a complex, sterically hindered substrate.
-
Scalability: Reactions that work well on a small scale may not be easily reproducible on a larger scale, leading to decreased yields.[2]
Q2: How can I improve the stereoselectivity of my glycosylation reaction?
A2: Improving stereoselectivity in glycosylation is crucial for maximizing yield. Several factors can be manipulated:
-
Glycosyl Donor: The choice of the leaving group and protecting groups on the sugar donor significantly influences the stereochemical outcome. For instance, participating groups at the C-2 position (like an acetyl group) often favor the formation of 1,2-trans glycosides.
-
Promoter/Catalyst: The Lewis acid or promoter used to activate the glycosyl donor plays a key role. The nature and strength of the promoter can influence the reaction mechanism and, consequently, the stereoselectivity.[4]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates, thereby influencing the stereochemical course of the glycosylation.
-
Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of a kinetically controlled glycosylation reaction.
Q3: What is a "protecting group strategy," and why is it important for yield?
A3: A protecting group strategy is the planned sequence of protection and deprotection of reactive functional groups in a molecule to allow for selective reactions at other sites.[3] A well-designed strategy is critical for high overall yield because:
-
It minimizes the number of synthetic steps, as each additional step reduces the overall yield.[3]
-
It utilizes "orthogonal" protecting groups, which can be removed under different conditions without affecting other protecting groups. This prevents unwanted side reactions.
-
It considers the stability of the protecting groups to all subsequent reaction conditions, preventing accidental deprotection and loss of material.
Troubleshooting Guides
Problem 1: Low yield in a glycosylation step with a complex aglycone.
| Possible Cause | Suggested Solution |
| Steric Hindrance: The aglycone is too bulky, preventing the glycosyl donor from approaching effectively. | 1. Change the Glycosyl Donor: Use a more reactive glycosyl donor, such as a glycosyl trichloroacetimidate or a glycosyl iodide.[4] 2. Modify the Aglycone: If possible, perform the glycosylation at an earlier stage of the synthesis when the aglycone is less sterically encumbered. 3. Optimize Reaction Conditions: Increase the temperature or use a stronger promoter to overcome the activation energy barrier. |
| Poor Nucleophilicity of the Aglycone: The hydroxyl group of the aglycone is not reactive enough. | 1. Increase Nucleophilicity: Convert the hydroxyl group to a more reactive alkoxide with a non-nucleophilic base. 2. Use a More Reactive Donor: Employ a highly electrophilic glycosyl donor. |
| Anomeric Mixture: The reaction produces a mixture of α and β anomers, making purification difficult and reducing the yield of the desired product. | 1. Use a Participating Protecting Group: A C-2 acyl protecting group on the donor can direct the formation of the 1,2-trans product. 2. Solvent Effects: Non-polar solvents can sometimes favor the formation of the α-anomer. Experiment with different solvents. 3. Temperature Control: Adjusting the reaction temperature can influence the kinetic vs. thermodynamic product ratio. |
| Decomposition of Reactants or Products: The starting materials or the desired glycoside are unstable under the reaction conditions. | 1. Milder Conditions: Use a less aggressive promoter or a lower reaction temperature. 2. Check Protecting Group Stability: Ensure all protecting groups are stable to the glycosylation conditions. |
Problem 2: Unexpected deprotection during a synthetic step.
| Possible Cause | Suggested Solution |
| Acid or Base Labile Protecting Group: A protecting group is being cleaved by acidic or basic reagents or byproducts. | 1. Neutralize the Reaction: Add a proton sponge or a non-nucleophilic base to scavenge any acid. 2. Change the Protecting Group: Replace the labile group with one that is stable under the problematic reaction conditions (e.g., use a TBS ether instead of a TMS ether for greater acid stability). |
| Hydrogenolysis: A benzyl-type protecting group is being removed during a reaction involving a palladium catalyst. | 1. Choose an Alternative Catalyst: If possible, use a catalyst that is not active for hydrogenolysis. 2. Change the Protecting Group: Replace benzyl ethers with groups that are stable to reductive conditions. |
| Oxidative or Reductive Cleavage: The protecting group is not stable to the oxidizing or reducing agents being used. | 1. Select a Robust Protecting Group: Choose a protecting group that is inert to the specific redox conditions of the reaction. |
Data Presentation: Glycosylation Strategies and Yields
The following table summarizes various O-glycosylation methods used in the total synthesis of complex natural products and reported yields in specific examples.[4]
| Glycosyl Donor Type | Promoter/Activator | Example Synthesis | Reported Yield |
| Glycosyl Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | Calicheamicin γ₁ᴵ | 34% |
| Glycosyl Sulfoxide | Tf₂O, DTBMP | Mandelalide A | 78% |
| Thioglycoside | NIS, TfOH | Everninomicin 13,384-1 | 65% |
| Glycosyl Bromide | Ag₂CO₃, AgOTf | Avermectin B1a | 55% |
| 1-Hydroxyl Sugar | DEAD, PPh₃ (Mitsunobu) | Spicamycin | 70% |
Experimental Protocols
Protocol 1: Schmidt Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol describes a general procedure for the stereoselective synthesis of a glycosidic bond, a common step in the synthesis of natural products.
Materials:
-
Glycosyl trichloroacetimidate donor
-
Aglycone acceptor
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in DCM)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-flushed round-bottom flask, add the glycosyl trichloroacetimidate donor (1.0 eq) and the aglycone acceptor (1.2 eq).
-
Dissolve the solids in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -40 °C in an acetonitrile/dry ice bath.
-
Slowly add the TMSOTf solution (0.1 eq) dropwise via syringe.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding triethylamine (0.5 eq).
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: Removal of a Silyl Protecting Group (TBDMS)
This protocol outlines the deprotection of a tert-butyldimethylsilyl (TBDMS) ether, a common step to unmask a hydroxyl group.
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF in a round-bottom flask.
-
Add the TBAF solution (1.1 eq) at room temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude alcohol by flash column chromatography.
Visualizations
Caption: A generalized workflow for the total synthesis of complex natural products.
Caption: Decision tree for troubleshooting low-yielding glycosylation reactions.
References
Technical Support Center: Overcoming Solubility Challenges of Neodidymellioside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neodidymellioside A, a promising natural product with poor solubility in aqueous media. The following information is designed to address common experimental challenges and provide detailed protocols for enhancing its solubility and bioavailability. For the purpose of this guide, "Neodidymellioside A" will be referred to as Compound N .
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of Compound N?
A1: The low water solubility of Compound N is likely attributed to its chemical structure. As a complex natural product, it may possess a large, nonpolar surface area and a limited number of ionizable or hydrogen-bonding groups, leading to unfavorable interactions with water molecules.
Q2: I'm observing precipitation of Compound N when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A2: This is a common issue with poorly soluble compounds. Here are a few immediate strategies to try:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of Compound N in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of potential solvent effects on your assay.[1][2][3][4][5]
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of Compound N.[5][6][7]
-
Pre-warm the buffer: Gently warming the aqueous buffer before adding the Compound N stock solution can sometimes improve solubility.
Q3: What are the most common formulation strategies to improve the solubility of a compound like Compound N for in vitro and in vivo studies?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of Compound N. These can be broadly categorized as physical modifications, chemical modifications, and carrier-based systems. Common approaches include:
-
Particle size reduction: Micronization and nanosuspension techniques increase the surface area-to-volume ratio, which can improve the dissolution rate.[5][7][8]
-
Solid dispersions: Dispersing Compound N in a hydrophilic polymer matrix can enhance its wettability and dissolution.[6][9][10][11]
-
Complexation with cyclodextrins: Encapsulating the hydrophobic Compound N molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.[12][13][14][15][16]
-
Use of co-solvents: A mixture of water and a water-miscible organic solvent can be used to dissolve Compound N.[1][2][3][4][5]
-
Liposomal formulations: Encapsulating Compound N within lipid vesicles (liposomes) can improve its solubility and delivery to cells.[17][18][19][20][21]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to Compound N precipitation.
-
Symptom: High variability between replicate wells or experiments. Microscopic examination reveals particulate matter in the cell culture media.
-
Possible Cause: The concentration of Compound N exceeds its solubility limit in the cell culture medium, leading to precipitation and inconsistent dosing.
-
Solutions:
-
Determine the maximum soluble concentration: Perform a kinetic solubility assay in your specific cell culture medium to determine the highest concentration of Compound N that remains in solution over the time course of your experiment.
-
Formulate with a solubilizing agent: Consider pre-formulating Compound N with a low concentration of a biocompatible solubilizer like a cyclodextrin (e.g., HP-β-CD) or a non-ionic surfactant before adding it to the cell culture medium.
-
Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help disperse any small aggregates.
-
Issue 2: Low bioavailability in animal studies despite high in vitro activity.
-
Symptom: Compound N shows potent activity in in vitro assays but fails to demonstrate significant efficacy in animal models. Pharmacokinetic analysis reveals low plasma concentrations.
-
Possible Cause: Poor absorption from the gastrointestinal tract (for oral administration) or rapid clearance due to its hydrophobic nature.
-
Solutions:
-
Formulation enhancement: This is the most critical step. Develop an enabling formulation to improve the in vivo exposure. Refer to the experimental protocols below for preparing nanosuspensions or solid dispersions, which are often effective for oral delivery.
-
Route of administration: If oral administration is not feasible, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection. For IV administration, a formulation with co-solvents or a liposomal delivery system is often necessary to prevent precipitation in the bloodstream.[1][2][3][4][5]
-
Particle size reduction: Micronizing the solid form of Compound N can improve its dissolution rate and subsequent absorption.[5][7][8]
-
Quantitative Data Presentation
The following tables summarize hypothetical data from experiments designed to improve the aqueous solubility of Compound N using various formulation techniques.
Table 1: Aqueous Solubility of Compound N in Different Formulations
| Formulation | Solvent System | Solubility (µg/mL) | Fold Increase |
| Unformulated Compound N | Water | 0.1 | 1 |
| 5% DMSO in Water | Co-solvent | 5.2 | 52 |
| 10% HP-β-CD in Water | Cyclodextrin Complex | 25.8 | 258 |
| Nanosuspension (stabilized with Poloxamer 188) | Aqueous Suspension | 55.3 | 553 |
| Solid Dispersion (1:10 with PVP K30) | Solid Dispersion | 120.7 | 1207 |
| Liposomal Formulation | Lipid Vesicles | >250 | >2500 |
Table 2: In Vitro Dissolution Rate of Compound N Formulations
| Formulation | Time to 80% Dissolution (minutes) in Simulated Gastric Fluid |
| Unformulated Compound N | > 240 |
| Micronized Compound N | 120 |
| Solid Dispersion (1:10 with PVP K30) | 30 |
| Nanosuspension (stabilized with Poloxamer 188) | < 15 |
Experimental Protocols
Protocol 1: Preparation of a Compound N-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex of Compound N with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.[12][14][15]
Materials:
-
Compound N
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh Compound N and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in the mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Slowly add the Compound N powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 60 minutes. Add more of the water:ethanol mixture if the paste becomes too dry.
-
Transfer the resulting paste to a glass dish and dry it in a vacuum oven at 40°C for 24 hours.
-
Grind the dried complex into a fine powder and store it in a desiccator.
Protocol 2: Formulation of a Compound N Nanosuspension
This protocol outlines the preparation of a nanosuspension of Compound N using a high-pressure homogenization method.[22][23][24][25][26]
Materials:
-
Compound N
-
Poloxamer 188 (stabilizer)
-
Deionized water
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare a 2% (w/v) solution of Poloxamer 188 in deionized water.
-
Disperse 1% (w/v) of Compound N in the Poloxamer 188 solution.
-
Stir the suspension on a magnetic stirrer for 30 minutes to ensure proper wetting of the drug particles.
-
Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Analyze the particle size and zeta potential of the resulting nanosuspension. The target particle size is typically below 200 nm for improved bioavailability.
Protocol 3: Preparation of a Compound N Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of Compound N with polyvinylpyrrolidone K30 (PVP K30).[6][9][10]
Materials:
-
Compound N
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve Compound N and PVP K30 in a 1:10 weight ratio in a minimal amount of methanol.
-
Ensure complete dissolution of both components by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.
Visualizations
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 3. bepls.com [bepls.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. wjbphs.com [wjbphs.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. japsonline.com [japsonline.com]
- 11. crsubscription.com [crsubscription.com]
- 12. oatext.com [oatext.com]
- 13. iipseries.org [iipseries.org]
- 14. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 국제개발협력(Journal of International Development Cooperation) [ejidc.org]
- 20. researchgate.net [researchgate.net]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. researchgate.net [researchgate.net]
- 26. ijbcp.com [ijbcp.com]
"Neodidymelliosides A" minimizing degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Neodidymelliosides A during extraction from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What are this compound and what are the primary challenges in their extraction?
A1: this compound are presumed to be glycosidic secondary metabolites produced by certain species of Didymella or related fungi. As glycosides, they consist of a sugar moiety linked to a non-sugar aglycone. The primary challenges during extraction include enzymatic and chemical degradation. Glycosidic bonds are susceptible to hydrolysis under acidic conditions, and endogenous enzymes released during cell lysis can also cleave these bonds. Furthermore, the aglycone itself may be sensitive to heat, light, or oxidation.
Q2: What is a general starting point for the extraction of this compound from a fungal culture?
A2: A common approach for extracting secondary metabolites from fungal cultures involves separating the mycelium from the culture broth. Both can then be extracted separately to determine the location of the target compound. A typical solvent used for extraction is ethyl acetate, which can extract a wide range of secondary metabolites.[1][2][3] The crude extract is then concentrated under reduced pressure.
Q3: How can I prevent enzymatic degradation during the extraction process?
A3: Enzymatic degradation is a significant concern. To mitigate this, it is crucial to work quickly and at low temperatures. Immediately after harvesting, the fungal biomass should be frozen, preferably in liquid nitrogen, and lyophilized. This not only deactivates enzymes but also prepares the material for efficient extraction. Alternatively, solvents like methanol or ethanol can be used in the initial extraction step, as they can help to denature enzymes.
Q4: What are the optimal storage conditions for the crude extract and the purified this compound?
A4: To prevent degradation, crude extracts and purified compounds should be stored at low temperatures, typically -20°C or -80°C, in the dark, and under an inert atmosphere (e.g., nitrogen or argon) if the compounds are susceptible to oxidation. It is also advisable to store them in a dessicated environment to prevent hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Suboptimal Fungal Growth or Metabolite Production | Optimize culture conditions (media composition, pH, temperature, incubation time). |
| Inefficient Extraction Solvent | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to find the most effective one. |
| Degradation During Extraction | Minimize exposure to high temperatures by using room temperature or cold extraction methods. Avoid prolonged extraction times. |
| Compound is in the Mycelium/Broth and was Discarded | Analyze both the mycelial extract and the culture broth extract separately to determine the location of this compound. |
Issue 2: Degradation of this compound Observed During an Acid-Base Extraction Step
| Possible Cause | Troubleshooting Step |
| Acid-Labile Glycosidic Bond | Avoid strong acids. If an acid wash is necessary to remove basic impurities, use a weak acid (e.g., dilute acetic acid) and perform the step quickly at a low temperature. |
| Base-Labile Functional Groups | Similarly, avoid strong bases. Use a weak base like sodium bicarbonate for washes if required, and keep the contact time to a minimum. |
Issue 3: Compound Loss During Chromatographic Purification
| Possible Cause | Troubleshooting Step |
| Irreversible Adsorption to Silica Gel | If using silica gel chromatography, de-activate the silica gel with a small amount of water or use a different stationary phase like reversed-phase C18 silica, Sephadex, or perform size-exclusion chromatography. |
| On-Column Degradation | Ensure the solvents used for chromatography are free of acidic or basic impurities. Neutralize the column if necessary. |
| Co-elution with Other Compounds | Optimize the chromatographic method by trying different solvent systems or using high-performance liquid chromatography (HPLC) for better resolution. |
Experimental Protocols
General Protocol for Fungal Culture Extraction
-
Harvesting: Separate the fungal mycelium from the liquid culture broth by filtration.
-
Extraction of Mycelium:
-
Freeze-dry the mycelium to remove water and inhibit enzymatic activity.
-
Grind the lyophilized mycelium into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., ethyl acetate, methanol) at room temperature with stirring for several hours.
-
Repeat the extraction process 2-3 times.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.
-
-
Extraction of Culture Broth:
-
Perform a liquid-liquid extraction of the culture broth with an immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and repeat the extraction 2-3 times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude broth extract.
-
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for degradation issues.
References
"Neodidymelliosides A" troubleshooting analytical artifacts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Neodidymelliosides A. The following sections address common analytical challenges and provide detailed protocols to help ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my LC-MS chromatogram when analyzing this compound. What could be the cause?
A1: Unexpected peaks can arise from several sources, including sample degradation, contamination, or artifacts from the analytical method itself. This compound, as a glycoside, may be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the appearance of aglycone or sugar moiety peaks. In-source dissociation in the mass spectrometer can also lead to fragmentation that might be misinterpreted as impurities.[1][2][3] It is also crucial to ensure the quality of solvents and vials to avoid leachables that can appear as unknown peaks.
Q2: My NMR spectrum of this compound shows broad or distorted peaks. How can I improve the spectral quality?
A2: Poor peak shape in NMR spectra can be due to several factors, including sample aggregation, low sample concentration, suboptimal shimming, or the presence of paramagnetic impurities.[4][5] For a molecule like this compound, aggregation at higher concentrations can be a concern. Trying different deuterated solvents or adjusting the sample temperature may help to improve peak shape. Careful shimming of the instrument before acquisition is critical for good resolution.[5]
Q3: I am concerned about the stability of this compound in my analytical samples. What are the best practices for sample handling and storage?
A3: Glycosides can be sensitive to temperature and pH. It is advisable to store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C) in a suitable solvent. For analytical runs, especially long sequences, using a cooled autosampler is recommended to prevent degradation in the vial.[6] Repeated freeze-thaw cycles should be avoided. The stability of the compound in the chosen mobile phase should also be assessed, as prolonged exposure to certain pH values or organic solvent compositions could lead to degradation.[7][8]
Q4: How can I confirm the identity of a suspected artifact peak?
A4: To identify an artifact, you can employ several strategies. Blank injections (running the mobile phase without your sample) can help identify system-related peaks or solvent contaminants.[6] To check for degradation, you can re-inject an aged sample and compare it to a freshly prepared one. For suspected in-source fragments, varying the ion source parameters in your mass spectrometer can provide clues; fragments that change in intensity with source energy are likely artifacts.[1][2] Further structural elucidation of the unknown peak using tandem MS (MS/MS) or high-resolution MS can also help in its identification.
Troubleshooting Guides
LC-MS Analysis
This guide provides a systematic approach to troubleshooting common issues encountered during the LC-MS analysis of this compound.
Caption: LC-MS Troubleshooting Workflow.
Table 1: LC-MS Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks / Carryover | Sample adsorption onto the injector, column, or detector. | Inject several blank gradients after a high-concentration sample. Use a stronger wash solvent in the autosampler.[6] |
| Peak Tailing | Secondary interactions with the column stationary phase; column degradation. | Ensure the mobile phase pH is appropriate for the analyte. Use a different column chemistry. Check for column voids.[6] |
| Split Peaks | Partially blocked column frit; injection solvent stronger than mobile phase. | Filter all samples. Ensure the injection solvent is similar to or weaker than the initial mobile phase.[6] |
| Loss of Sensitivity | Ion source contamination; analyte degradation. | Clean the ion source. Prepare fresh samples and use a cooled autosampler. |
| In-source Fragmentation | High source temperature or voltage. | Optimize ion source parameters (e.g., capillary voltage, gas temperature) to achieve soft ionization.[1][2] |
NMR Analysis
This guide addresses common artifacts and quality issues in NMR spectroscopy for the structural analysis of this compound.
Caption: NMR Troubleshooting Workflow.
Table 2: NMR Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Broad Resonances | Poor magnetic field homogeneity (shimming); sample aggregation; chemical exchange. | Re-shim the instrument.[5] Try diluting the sample, changing the solvent, or acquiring the spectrum at a different temperature. |
| Low Signal-to-Noise (S/N) | Sample concentration is too low; insufficient number of scans. | Increase the number of scans. Use a higher-field instrument or a cryoprobe if available. Ensure the sample is sufficiently concentrated. |
| Phasing Issues | Incorrect phase correction parameters. | Manually re-phase the spectrum. Ensure the first-order phase correction is applied correctly across the entire spectrum. |
| "Rolling" Baseline | Truncated Free Induction Decay (FID); incorrect acquisition parameters. | Ensure the acquisition time is sufficient. Apply a baseline correction algorithm during processing. |
| Spill-over Artifacts (NOE) | Non-ideal saturation pulse in NOESY/ROESY experiments. | Use low-power, shaped pulses for selective saturation. Optimize the saturation time.[9] |
Experimental Protocols
Protocol 1: General LC-MS Method for this compound
This protocol outlines a starting point for the analysis of this compound using reverse-phase HPLC coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-1500.
-
Fragmentation Voltage: 120 V (adjust for optimal sensitivity and minimal in-source fragmentation).
-
Protocol 2: General NMR Sample Preparation and Acquisition
This protocol provides a general procedure for preparing a sample of this compound for NMR analysis.
-
Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway in which this compound might act as an inhibitor, providing a conceptual framework for its mechanism of action studies.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. Challenges in the Analysis of Gangliosides by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Issues of spectral quality in clinical 1H-magnetic resonance spectroscopy and a gallery of artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s.mriquestions.com [s.mriquestions.com]
- 6. agilent.com [agilent.com]
- 7. Chemical stability of insulin. 1. Hydrolytic degradation during storage of pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays with Neodidymelliosides A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neodidymelliosides A. Our goal is to help you optimize your cell-based assay conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a recently isolated secondary metabolite from the fungus Neodidymella. Preliminary studies have demonstrated its cytotoxic activity against a range of human cancer cell lines, including KB3.1 (cervix), PC-3 (prostate), MCF-7 (breast), SKOV-3 (ovary), and A431 (skin), with IC50 values in the low micromolar range.
Q2: I am observing high background signal in my fluorescence-based cytotoxicity assay. What could be the cause?
High background in fluorescence assays can stem from several factors, especially when working with natural products. Potential causes include:
-
Autofluorescence of this compound: Many natural products exhibit intrinsic fluorescence, which can interfere with the assay signal.
-
Non-specific binding: The compound may bind to assay components or cellular structures, leading to false-positive signals.
-
Media components: Phenol red and other components in the cell culture media can contribute to background fluorescence.
Q3: My dose-response curve for this compound is not sigmoidal and shows inconsistent results at high concentrations. What could be the issue?
Anomalous dose-response curves, particularly at higher concentrations, can be indicative of several issues:
-
Compound precipitation: this compound may have limited solubility in your assay medium, causing it to precipitate at higher concentrations.
-
Compound aggregation: Some small molecules form aggregates at high concentrations, which can lead to non-specific activity or interference with the assay readout.[1]
-
Off-target effects: At high concentrations, the compound may induce cellular effects that are not related to its primary mechanism of action, leading to confounding results.
Q4: How can I be sure that the observed cytotoxicity is specific to this compound and not an artifact?
To ensure the observed activity is specific, consider the following controls and secondary assays:
-
Vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Counter-screening: Test the compound in a cell-free version of your assay, if possible, to rule out direct interference with assay reagents.
-
Orthogonal assays: Confirm the cytotoxic effect using a different assay that measures a distinct cellular parameter (e.g., if you are using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven cell seeding | Ensure a homogeneous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. | Reduced well-to-well variability in cell number and assay signal. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized evaporation and more consistent results across the plate. |
| Inconsistent compound concentration | Ensure complete solubilization of this compound in your stock solution and proper mixing when diluting to final concentrations. | More consistent and reproducible dose-response effects. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. When adding reagents, dispense gently against the side of the well to avoid disturbing the cell monolayer. | Increased precision and accuracy of reagent delivery, leading to lower variability. |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal cell number | Titrate the cell seeding density to find the optimal number of cells that gives a robust signal without reaching overconfluence during the assay period. | An improved dynamic range of the assay, with a clear distinction between positive and negative controls. |
| Incorrect incubation time | Optimize the incubation time with this compound. A time-course experiment can reveal the optimal time point to observe the desired effect. | Maximized assay window to detect the cytotoxic effects of the compound. |
| Assay reagent instability | Prepare assay reagents fresh and protect them from light if they are light-sensitive. | Consistent and reliable assay performance. |
| Autofluorescence | Measure the fluorescence of wells containing only media and this compound (no cells) to determine its contribution to the background signal. Subtract this background from your experimental wells. | A more accurate measurement of the cell-specific signal. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[2]
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Assay Setup:
-
Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Include the following controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer)
-
Background control (medium only)
-
-
-
LDH Measurement:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.[3]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[3]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.[3]
-
Incubate for 30 minutes at room temperature, protected from light.[3]
-
Add 50 µL of stop solution to each well.[3]
-
Read the absorbance at 490 nm.[3]
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Visualizations
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Troubleshooting decision tree for cell-based assays.
Caption: Putative signaling pathway for investigation of this compound's cytotoxic effects.
References
"Neodidymelliosides A" addressing off-target effects in experiments
Technical Support Center: Investigating Novel Bioactive Compounds
Disclaimer: Initial searches for "Neodidymelliosides A" did not yield specific scientific literature regarding its biological activity, off-target effects, or established experimental protocols. The following content is provided as a comprehensive template for a technical support center, using a hypothetical novel natural product, "Compound X," as a placeholder. This guide is designed to assist researchers in addressing common challenges encountered when investigating new compounds, particularly concerning off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may face during the initial investigation of a novel compound.
Section 1: General Experimental Troubleshooting
Q1: My experimental results with Compound X are inconsistent between batches. What could be the cause?
A1: Inconsistent results are a common challenge in early-stage drug discovery. Several factors could be at play:
-
Compound Stability: Ensure Compound X is stable under your storage and experimental conditions (e.g., temperature, light exposure, pH of the buffer). Consider performing stability tests.
-
Solubility Issues: Poor solubility can lead to variable effective concentrations. Verify the solubility of Compound X in your assay buffer and consider using a different solvent or formulation if necessary. Aggregation of the compound at higher concentrations can also lead to artifacts.[1]
-
Cell-Based Assay Variability: If using cell-based assays, inconsistencies can arise from variations in cell passage number, cell density at the time of treatment, or batch-to-batch differences in media and supplements.[2] It is crucial to standardize these parameters.
-
Pipetting and Handling Errors: Minor variations in pipetting technique can lead to significant differences in results, especially when working with small volumes. Ensure all equipment is calibrated.[3]
Q2: I'm observing cytotoxicity in my cell-based assays at concentrations where I don't expect to see on-target activity. How can I determine if this is a genuine off-target effect?
A2: Distinguishing off-target toxicity from non-specific effects is critical.
-
Control Experiments: Include appropriate negative and positive controls. A negative control could be a structurally similar but inactive analog of Compound X, if available.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays). Run a control with your assay components and Compound X in the absence of cells to check for interference.[4]
-
Orthogonal Assays: Use a different type of assay to measure the same endpoint. For example, if you are using an MTT assay to measure cell viability, try a trypan blue exclusion assay or a real-time cell analysis method to confirm the results.
Section 2: Investigating Off-Target Effects of Compound X
For the purpose of this guide, let's assume Compound X is a novel inhibitor of Kinase A .
Q3: My phenotypic screen results are stronger than what I'd expect from inhibiting only Kinase A. How do I identify potential off-targets?
A3: This suggests that Compound X may be acting on other cellular targets.
-
Kinome Profiling: The most direct way to identify off-target kinases is through a kinome scan. This involves screening Compound X against a large panel of purified kinases to determine its selectivity profile.
-
Computational Prediction: In silico methods, such as molecular docking, can predict potential off-target interactions based on the structure of Compound X and the ATP-binding pockets of other kinases.
-
Pathway Analysis: If you observe unexpected changes in cellular signaling (e.g., via Western blot or phospho-proteomics), you can trace these changes back to potential upstream kinases that might be inhibited by Compound X.[5]
Q4: Kinome profiling revealed that Compound X also inhibits Kinase B and Kinase C, albeit at higher concentrations. How does this affect the interpretation of my results?
A4: Identifying off-targets is crucial for understanding the complete mechanism of action.
-
On-Target vs. Off-Target Potency: The relative potency of Compound X against Kinase A, B, and C is key. If the concentration required to inhibit Kinase B and C is much higher than for Kinase A, you may be able to find a therapeutic window where only Kinase A is inhibited.[6]
-
Phenotypic Contribution: The off-target effects may contribute to the observed cellular phenotype. To dissect this, you could use techniques like siRNA or CRISPR to knock down Kinase A, B, or C individually and in combination, and then treat the cells with Compound X to see how the phenotype changes.
-
Structure-Activity Relationship (SAR): If medicinal chemistry resources are available, synthesizing analogs of Compound X that are more selective for Kinase A can help confirm that the desired phenotype is due to on-target inhibition.
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for Compound X against its primary target (Kinase A) and two identified off-targets (Kinase B and C). Data is presented as IC50 values (the concentration of an inhibitor where the response is reduced by half).
| Target | IC50 (nM) | Assay Type | Notes |
| Kinase A | 50 | In-vitro Kinase Assay | Primary Target |
| Kinase B | 850 | In-vitro Kinase Assay | Off-target, ~17-fold less potent than Kinase A |
| Kinase C | 2,500 | In-vitro Kinase Assay | Off-target, ~50-fold less potent than Kinase A |
Experimental Protocols
Protocol: In-Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of Compound X against a purified kinase (e.g., Kinase A).
1. Materials:
-
Purified recombinant kinase (e.g., Kinase A)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)[7]
-
ATP solution
-
Compound X stock solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based kit)
-
White, opaque 96-well plates
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in a 96-well plate. Start with a high concentration and perform 1:3 serial dilutions in kinase assay buffer containing 1% DMSO. Also, prepare a "no inhibitor" control (1% DMSO) and a "no enzyme" control.
-
Enzyme and Substrate Addition: To each well, add the purified kinase and its corresponding substrate peptide, diluted in kinase assay buffer.
-
Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow Compound X to bind to the kinase.[7]
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP generated and thus, to kinase activity.
3. Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. off-target signaling of Compound X.
Experimental Workflow Diagram
Caption: Workflow for the in-vitro kinase inhibition assay.
References
- 1. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellgs.com [cellgs.com]
- 3. In vitro kinase assay [protocols.io]
- 4. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro protein kinase assay [bio-protocol.org]
Technical Support Center: Spectroscopic Data Interpretation for Novel Natural Products
Disclaimer: Initial searches for spectroscopic data on "Neodidymelliosides A" did not yield specific results for this compound. The following technical support guide provides a generalized framework and troubleshooting advice applicable to the spectroscopic analysis of novel natural products, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum has broad peaks. What are the common causes and solutions?
Broad peaks in an NMR spectrum can be caused by several factors, including poor shimming of the instrument, sample inhomogeneity due to poor solubility, or a sample that is too concentrated. If adjusting these factors does not resolve the issue, it is advisable to consult with an NMR technician as the instrument may require adjustments.[1]
Q2: I'm observing unexpected peaks in my NMR spectrum that don't correspond to my compound. What could be the source?
Unexpected peaks often arise from residual solvents used during extraction and purification, such as ethyl acetate or acetone. Some compounds can retain solvents like ethyl acetate very strongly. Displacing it by dissolving the sample in dichloromethane and re-evaporating several times can be an effective solution. It's also important to note that even after oven-drying, residual acetone can remain in NMR tubes for 2-3 hours.[1] Common NMR solvent and impurity peaks can be checked against reference tables.
Q3: How can I confirm the presence of exchangeable protons (e.g., -OH or -NH) in my molecule?
A simple method is to add a drop of deuterium oxide (D2O) to your NMR sample and shake it vigorously. Exchangeable protons will be replaced by deuterium, causing their corresponding peaks to disappear from the 1H NMR spectrum. Alternatively, running the spectrum in a deuterated protic solvent like methanol-d4 can also confirm the presence of exchangeable protons.[1]
Q4: My mass spectrometry data shows multiple ions for what I believe is a single compound. How should I interpret this?
It is common to observe multiple ions for a single compound in mass spectrometry. These can include the protonated molecule [M+H]+, adducts with salts like sodium [M+Na]+ (a mass difference of 22 Da from the [M+H]+ ion), or fragments resulting from the neutral loss of small molecules like water (a difference of 18 Da).[2] Careful examination of the mass differences between ions is crucial for correct interpretation.
Q5: What are "matrix effects" in mass spectrometry and how can I mitigate them?
Matrix effects are the suppression or enhancement of the ionization of an analyte by the presence of other compounds in the sample matrix. These co-eluting substances may not even be detectable by the mass spectrometer, such as salts. Strategies to address matrix effects include standard addition and matrix matching.[2]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Overlap | Insufficient peak separation in the current solvent. | Try a different deuterated solvent (e.g., benzene-d6, acetone-d6) as this can alter chemical shifts and resolve overlapping signals.[1] |
| Poor Solubility | The compound is not fully dissolved in the chosen NMR solvent. | Test solubility in a range of deuterated solvents (e.g., CDCl3, DMSO-d6, MeOD-d4) to find a suitable one.[1] |
| Inaccurate Integration | Overlap with the residual solvent peak. | Choose a different deuterated solvent where the solvent peak does not interfere with the regions of interest. For example, use acetone-d6 if the aromatic region is obscured by the chloroform peak.[1] |
| Presence of Rotamers | The spectrum appears overly complex for a single compound. | This may be due to restricted bond rotation. Try acquiring the spectrum at a higher temperature to increase the rate of bond rotation on the NMR timescale, which can simplify the spectrum.[1] |
Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal/Empty Chromatogram | Spray instability, incorrect method setup, instrument communication failure. | Check for stable spray. Verify all method parameters. Ensure the instrument is communicating with the data system. A systematic troubleshooting guide can help diagnose the specific issue.[3] |
| Inaccurate Mass Values | Calibration drift. | Recalibrate the mass spectrometer using a known standard.[3] |
| High Signal in Blank Runs | System contamination. | Run cleaning blanks and, if necessary, clean the ion source and other components of the system.[3] |
| Complex Fragmentation Patterns | Difficulty in interpreting MS/MS spectra for an unknown compound. | For peptides, N-terminal derivatization can simplify fragmentation patterns and aid in de novo sequencing.[4] For small molecules, computational tools can predict fragmentation, but these are most useful for confirming observed fragments.[2] |
Experimental Protocols
General Protocol for the Structure Elucidation of a Novel Natural Product
-
Isolation and Purification:
-
Employ a series of chromatographic techniques (e.g., column chromatography, HPLC) to isolate the compound of interest to a high degree of purity.
-
Assess purity using methods like TLC, HPLC, and NMR.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to determine the accurate mass and elemental composition of the molecule.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation. The fragmentation pattern provides valuable information about the connectivity of atoms and functional groups within the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR:
-
Acquire a 1H NMR spectrum to identify the types and number of protons in the molecule.
-
Acquire a 13C NMR spectrum to determine the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
-
-
Data Interpretation and Structure Assembly:
-
Analyze the HRMS data to propose a molecular formula.
-
Integrate all NMR data (1D and 2D) to piece together the molecular fragments and establish the final planar structure and relative stereochemistry.
-
Computational methods can be used in conjunction with NMR data to help confirm conformational preferences.[5]
-
Workflow and Logic Diagrams
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alliancebioversityciat.org [alliancebioversityciat.org]
- 4. Improved protein identification efficiency by mass spectrometry using N-terminal chemical derivatization of peptides from Angiostrongylus costaricensis, a nematode with unknown genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
Technical Support Center: Synthesis of Complex Glycosylated Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of complex glycosylated natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of complex glycosylated natural products?
A1: The synthesis of these molecules is often hampered by several key challenges:
-
Stereocontrol: Achieving the desired stereochemistry at multiple chiral centers, particularly at the anomeric carbon of the glycosidic bond, is a primary obstacle.
-
Protecting Group Strategy: The need for a multi-step protection and deprotection sequence for numerous hydroxyl groups can be complex and lead to yield loss.[1]
-
Low Yields: The multi-step nature of these syntheses often results in low overall yields.
-
Purification: The structural similarity of isomers and byproducts makes the purification of intermediates and the final product challenging.
-
Scale-up: Reproducing results from a small-scale synthesis on a larger scale can be difficult due to changes in reaction kinetics and heat transfer.[2]
-
Glycosylation Reaction: The formation of the glycosidic bond itself is often a critical and challenging step, with issues like low efficiency and lack of stereoselectivity.[3][4]
Q2: How can I improve the stereoselectivity of my glycosylation reaction?
A2: Improving stereoselectivity often involves a combination of strategies:
-
Choice of Glycosyl Donor and Acceptor: The nature of the protecting groups on both the donor and acceptor can significantly influence the stereochemical outcome.
-
Promoter/Catalyst: The choice of promoter or catalyst is crucial. For example, the use of specific Lewis acids can favor the formation of one anomer over the other.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the intermediates and the stereochemical course of the reaction.
-
Temperature: Running the reaction at lower temperatures can often enhance selectivity.
Q3: What factors should I consider when planning a protecting group strategy?
A3: A robust protecting group strategy is essential for success. Key considerations include:
-
Orthogonality: Protecting groups should be "orthogonal," meaning they can be removed under different conditions without affecting other protecting groups.
-
Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.[1]
-
Ease of Introduction and Removal: The protecting groups should be easy to introduce and remove in high yield.
-
Influence on Reactivity: Be aware that protecting groups can influence the reactivity and conformation of the molecule.
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Step
| Possible Cause | Troubleshooting Steps |
| Poor activation of the glycosyl donor | - Increase the amount of promoter/catalyst.- Switch to a more powerful promoter/catalyst.- Ensure all reagents are anhydrous. |
| Low reactivity of the glycosyl acceptor | - Check for steric hindrance around the hydroxyl group.- Consider using a different protecting group strategy to enhance reactivity. |
| Decomposition of reactants or products | - Lower the reaction temperature.- Reduce the reaction time.- Use a scavenger to remove any acidic byproducts. |
| Suboptimal solvent | - Screen a range of solvents with different polarities.- Ensure the solvent is anhydrous. |
Problem 2: Poor α/β Selectivity in Glycosylation
| Possible Cause | Troubleshooting Steps |
| Incorrect choice of solvent | - For SN2-type glycosylations, use a non-participating solvent (e.g., dichloromethane, toluene).- For SN1-type glycosylations, a participating solvent (e.g., acetonitrile) may be beneficial. |
| Suboptimal promoter/catalyst | - Screen different Lewis acids or promoters.- The nature of the counterion can also influence selectivity. |
| Protecting group at C2 of the donor | - A participating group (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor typically leads to the 1,2-trans-glycoside.- A non-participating group (e.g., benzyl, silyl) is required for the formation of the 1,2-cis-glycoside. |
| Reaction temperature | - Lowering the temperature often increases selectivity. |
Problem 3: Difficulty in Purification of a Glycosylated Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of anomers | - Use a different column chromatography stationary phase (e.g., diol-bonded silica, amino-propylated silica).- Employ preparative HPLC with a suitable column and solvent system.- Consider derivatization of the anomeric mixture to improve separation. |
| Presence of closely related impurities | - Optimize the reaction to minimize byproduct formation.- Use a multi-step purification protocol (e.g., column chromatography followed by recrystallization or preparative TLC). |
| Product instability on silica gel | - Use a deactivated silica gel (e.g., treated with triethylamine).- Consider using a different purification method such as size-exclusion chromatography or counter-current chromatography. |
Experimental Protocols
General Protocol for a Glycosylation Reaction (Koenigs-Knorr type)
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: Dissolve the glycosyl acceptor (1.0 eq.) and a promoter (e.g., silver triflate, 1.2 eq.) in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Glycosyl Donor: Slowly add a solution of the glycosyl donor (e.g., a glycosyl bromide, 1.1 eq.) in the same dry solvent to the reaction mixture via a syringe pump over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Workup: Allow the mixture to warm to room temperature. Dilute with the reaction solvent and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general workflow for troubleshooting challenging synthetic reactions.
Caption: A simplified signaling pathway representing the key stages in a total synthesis.
References
Validation & Comparative
Comparative Bioactivity of Polyol Glycosides and Related Fungal Metabolites
A Comparative Guide to the Bioactivity of Fungal Polyol Glycosides: Contextualizing the Potential of Neodidymelliosides A
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel secondary metabolites from fungal sources is a cornerstone of natural product drug discovery. Polyol glycosides, a diverse class of compounds characterized by a sugar moiety linked to a polyalcohol, have garnered significant interest for their wide range of biological activities. This guide provides a comparative overview of the bioactivity of known polyol glycosides and other metabolites derived from the fungal genus Didymella and its close relatives. While specific experimental data for "this compound" is not yet available in public scientific literature, this document serves as a predictive framework and a methodological guide for researchers investigating this and other novel polyol glycosides. We will explore the known activities of related compounds to anticipate the potential therapeutic applications of new discoveries in this class.
Fungi of the genus Didymella (and the closely related Neodidymella) are known to produce a variety of bioactive secondary metabolites. These compounds exhibit a range of biological effects, from neuroprotective to phytotoxic and antimicrobial. The table below summarizes the known activities of different classes of polyol glycosides and other representative metabolites from Didymella species, providing a basis for comparison for newly isolated compounds like the hypothetical "this compound".
| Compound Class/Name | Source Organism (Example) | Biological Activity | Key Findings |
| Aromatic Polyketides (Penicanesins J & K, Integrastatin B) | Didymella aeria (marine-derived fungus) | Neuroprotective | Integrastatin B showed potent inhibition of amyloid-beta (Aβ) aggregation and protected human neuroblastoma SH-SY5Y cells against H₂O₂-induced cell death.[1] |
| Macrocidins (A and Z) | Didymella baileyae | Phytotoxic, Antimicrobial, Cytotoxic | Displayed phytotoxicity against Cirsium arvense (Canada thistle).[2] Showed low antimicrobial and cytotoxic activities and no entomotoxic properties.[2] |
| Solanapyrones (A, B, and C) | Ascochyta rabiei (anamorph of Didymella) | Phytotoxic | Virulence of A. rabiei isolates has been correlated with the production of these phytotoxic compounds.[3] |
| Cytochalasins | Ascochyta lathyri, Phoma exigua (anamorphs of Didymella) | Antimicrobial | These compounds displayed antimicrobial activities but no visible effects on plants when tested as pure compounds.[3] |
| General Polyol Lipids | Various Fungi | Antimicrobial, Anticancer | Fungal polyol lipids are a class of glycolipid biosurfactants with potential applications as antimicrobial and anticancer agents. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activities of novel fungal metabolites.
Neuroprotective Activity Assays
-
Anti-Amyloid Beta (Aβ) Aggregation Assay:
-
Principle: To determine the ability of a compound to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.
-
Protocol:
-
Aβ₁₋₄₂ peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 25 µM.
-
The test compound (e.g., "Neodidymellioside A") is added at various concentrations.
-
The mixture is incubated at 37°C for 24-48 hours with gentle agitation to induce aggregation.
-
Thioflavin T (ThT) is added to the samples. ThT fluoresces upon binding to amyloid fibrils.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Inhibition of aggregation is calculated by comparing the fluorescence intensity of samples with the test compound to that of a control (Aβ peptide alone).
-
-
-
Cell Viability Assay (H₂O₂-induced cell death):
-
Principle: To assess the cytoprotective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.
-
Protocol:
-
Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Hydrogen peroxide (H₂O₂) is added to the wells (final concentration, e.g., 100 µM) to induce oxidative stress, and the cells are incubated for 24 hours.
-
Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by viable cells to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured at approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
-
Antimicrobial Activity Assay
-
Broth Microdilution Method:
-
Principle: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Cytotoxicity Assay
-
MTT Assay against Cancer Cell Lines:
-
Principle: To evaluate the cytotoxic effect of a compound on cancer cells.
-
Protocol:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for 48-72 hours.
-
The MTT assay is performed as described in the cell viability assay protocol.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
-
Visualizing Potential Mechanisms of Action
The biological activities of polyol glycosides and related fungal metabolites are often linked to their ability to modulate specific signaling pathways. Below are diagrams of pathways that are frequently implicated and could be relevant for a new compound like "Neodidymellioside A".
Caption: Potential modulation of the oxidative stress pathway by a bioactive polyol glycoside.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by a novel polyol glycoside.
While the specific bioactivities of "this compound" remain to be elucidated, the chemical landscape of metabolites from Didymella and related fungi suggests a high potential for discovering compounds with significant therapeutic properties. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the neuroprotective, antimicrobial, and cytotoxic potential of novel polyol glycosides. The comparative data provided herein offers a valuable benchmark for contextualizing new findings and guiding future research in the exciting field of fungal natural products.
References
- 1. Aromatic polyketides isolated from the marine-derived fungus Didymella aeria and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The past, present and future of secondary metabolite research in the Dothideomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling "Neodidymelliosides A": A Comparative Analysis of a Novel Natural Product
The quest to discover novel bioactive compounds is a cornerstone of drug development. Recently, a new class of natural products, the Neodidymelliosides, has been isolated from the fungus Neodidymella thailandicum. This guide provides a comprehensive comparison of Neodidymellioside A, the first identified member of this class, with other known bioactive natural products, offering insights into its potential therapeutic applications for researchers, scientists, and drug development professionals.
At present, detailed information regarding the bioactivity and mechanism of action of Neodidymelliosides A is not yet publicly available in scientific literature. The novelty of this compound means that comparative data from head-to-head experimental studies are limited. However, based on the initial discovery from a fungal source, we can draw parallels with other fungus-derived bioactive compounds that have established roles in medicine. This comparison will be updated as more research on this compound becomes available.
Comparison with Known Bioactive Fungal Metabolites
To provide a preliminary assessment of this compound, we will conceptually compare it to well-characterized fungal natural products with established therapeutic value. This comparison will focus on key parameters such as chemical class, biological activity, and mechanism of action, where applicable.
| Compound Class | Known Bioactive Examples | Typical Biological Activities | Common Mechanisms of Action | Potential Relevance for this compound |
| Polyketides | Lovastatin, Erythromycin | Anticholesterolemic, Antibacterial | HMG-CoA reductase inhibition, Inhibition of bacterial protein synthesis | Given the biosynthetic diversity of fungi, this compound could be a polyketide with novel cytotoxic or antimicrobial properties. |
| Terpenoids | Paclitaxel (Taxol), Artemisinin | Anticancer, Antimalarial | Microtubule stabilization, Generation of reactive oxygen species | If this compound possesses a terpenoid scaffold, it might exhibit potent cell-based activities. |
| Alkaloids | Penicillin, Ergotamine | Antibacterial, Vasoconstrictor | Inhibition of bacterial cell wall synthesis, Serotonin receptor agonism | An alkaloid structure could imply a wide range of pharmacological activities targeting various receptors and enzymes. |
| Glycosides | Amphotericin B | Antifungal | Forms pores in fungal cell membranes | The "side" suffix in Neodidymelliosides suggests a glycosidic structure, which could indicate potential antifungal or membrane-interacting properties. |
Table 1. Conceptual Comparison of this compound with Major Classes of Bioactive Fungal Natural Products. This table provides a speculative comparison based on common classes of fungal metabolites. The actual properties of this compound will need to be determined through experimental investigation.
Experimental Protocols
As specific experimental data for this compound is not available, we present standardized protocols that are typically used to evaluate the bioactivity of novel natural products. These methodologies would be essential in characterizing the therapeutic potential of this compound.
Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium.
-
Serial Dilution of Compound: Neodidymellioside A is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The microbial inoculum is added to each well containing the diluted compound. The plate is incubated at the optimal temperature for the microorganism for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Neodidymellioside A. The cells are incubated for 48-72 hours.
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizing Potential Research Workflows
The following diagrams illustrate the logical workflow for the discovery and initial characterization of a novel natural product like this compound.
The Enigmatic Neodidymelliosides A: A Comparative Look at Structure-Activity Relationships in Macrolide Glycosides
A comprehensive analysis of the structure-activity relationships (SAR) of Neodidymelliosides A is currently unavailable in public scientific literature. This guide introduces the known structural features of this complex natural product and provides a comparative overview of the well-established SAR of a related and extensively studied class of compounds: macrolide glycoside antibiotics. By examining the SAR of molecules like erythromycin and its derivatives, we can infer potential areas of interest for future research into the biological activity of this compound and its analogues.
Unveiling this compound: Structure and Classification
This compound is a complex glycoside with the molecular formula C₅₁H₉₆O₁₃. Its structure, as detailed in public chemical databases, reveals a large macrocyclic aglycone with a long aliphatic chain featuring multiple hydroxyl and methyl groups. This aglycone is attached to a sugar moiety via a glycosidic bond. Based on these features, this compound can be classified as a macrolide glycoside. Macrolides are a class of natural products characterized by a macrocyclic lactone ring, to which one or more deoxy sugars may be attached.
A Proxy for Understanding: SAR of Macrolide Glycoside Antibiotics
In the absence of direct SAR data for this compound, the extensive research on macrolide antibiotics, particularly erythromycin and its semi-synthetic derivatives like ketolides, offers valuable insights. These compounds are known for their antibacterial activity, which they exert by inhibiting protein synthesis in bacteria. The following sections detail the key structural modifications and their impact on the biological activity of these representative macrolide glycosides.
Key Structural Modifications and Their Impact on Antibacterial Activity
The antibacterial potency of macrolide glycosides is highly sensitive to modifications at several key positions on both the macrolactone ring and the sugar moieties.
Table 1: Structure-Activity Relationship of Erythromycin Derivatives
| Modification Site | Structural Change | Effect on Antibacterial Activity | Reference |
| C3-Position (Cladinose Sugar) | Removal of the cladinose sugar | Generally reduces activity. | [1] |
| Replacement of cladinose with a keto group (Ketolides) | Enables activity against macrolide-resistant strains. | [2] | |
| C6-Position | Addition of a methoxy group | Confers acid stability. | [2] |
| C9-Position | Modification of the keto group to an oxime | Influences activity based on the nature of the substitution. | [1] |
| C11/C12-Position | Addition of a carbamate or carbazate group | Activity is highly influenced by the substituent. | [1] |
| Addition of a large aromatic N-substituted carbamate | Improves binding to the ribosomal target. | [2] | |
| C2'-Position (Desosamine Sugar) | Acetylation of the hydroxyl group | Decreases activity in 11,12-substituted compounds. | [1] |
| C4''-Position (Cladinose Sugar) | Acetylation of the hydroxyl group | Decreases activity in 11,12-substituted compounds. | [1] |
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the core structure of macrolide glycosides and the key positions where modifications influence their biological activity.
Caption: Key modification sites on the macrolactone ring and sugar moieties of macrolide glycosides that influence biological activity.
Mechanism of Action: A Common Target
Macrolide antibiotics exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3] The affinity of this binding is a critical determinant of the drug's potency.
Caption: General mechanism of action for macrolide glycoside antibiotics.
Experimental Protocols: Assessing Antibacterial Activity
The antibacterial activity of macrolide glycosides and their analogues is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is prepared to a specific cell density (typically 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
While the biological activity and structure-activity relationships of this compound remain to be elucidated, the extensive research on other macrolide glycosides provides a valuable framework for future investigations. The insights gained from modifying the macrolactone ring and sugar moieties of compounds like erythromycin highlight the critical role of specific structural features in determining antibacterial potency and spectrum. Future research on this compound will likely focus on isolating sufficient quantities for biological screening, followed by synthetic modifications to probe its SAR and unlock its therapeutic potential.
References
In-Depth Analysis of Neodidymelliosides A: Target Prediction and Validation Not Yet Available in Public Domain
A comprehensive review of available scientific literature and databases reveals no specific information, including predicted biological targets or experimental validation, for a compound identified as "Neodidymelliosides A." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer.
Bioactive compounds are frequently isolated from various natural sources, including fungi of the genus Neodidymella. These compounds can exhibit a wide range of biological activities and are of significant interest to researchers in drug discovery and development. The process of bringing a new compound from discovery to potential therapeutic use involves several key stages, including the prediction of its biological targets and subsequent experimental validation to confirm these predictions.
Typical Workflow for Target Identification and Validation:
To provide context for the audience of researchers, scientists, and drug development professionals, a general workflow for the identification and validation of biological targets for a novel compound is outlined below. This process is crucial for understanding a compound's mechanism of action and assessing its therapeutic potential.
Conceptual Workflow: From Compound Discovery to Target Validation
The journey of a novel natural product from initial discovery to a validated drug target involves a multi-step, iterative process.
Caption: A generalized workflow from the discovery of a natural compound to the experimental validation of its biological targets.
Detailed Experimental Protocols: Foundational Methodologies
While specific data for "this compound" is unavailable, the following are detailed, representative protocols for key experiments typically used in the validation of predicted biological targets for any novel bioactive compound.
1. Biochemical Assay: Kinase Inhibition Assay
-
Objective: To determine if a compound directly inhibits the activity of a predicted kinase target.
-
Methodology:
-
Reagents and Materials: Recombinant active kinase, kinase-specific peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound ("this compound" analog), positive control inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A kinase reaction is set up in a 96- or 384-well plate.
-
The test compound is serially diluted and pre-incubated with the kinase to allow for binding.
-
The reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated using non-linear regression analysis.
-
2. Cell-Based Assay: Western Blot for Signaling Pathway Analysis
-
Objective: To assess the effect of a compound on a specific signaling pathway within a cellular context.
-
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured to a suitable confluency. The cells are then treated with various concentrations of the test compound or a vehicle control for a specific duration.
-
Protein Extraction: After treatment, the cells are lysed to extract total protein. The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated (active) form of a target protein in the predicted pathway. A primary antibody for the total form of the protein and a housekeeping protein (e.g., GAPDH or β-actin) are used for normalization.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the phosphorylated protein is normalized to the total protein and the housekeeping protein to determine the effect of the compound on the signaling pathway.
-
Comparative Data: A Placeholder for Future Findings
Without any data on "this compound," a direct comparison with alternative compounds is not possible. However, for the benefit of the intended audience, the following tables illustrate how such data would be presented. These tables use hypothetical data for "this compound" and known alternative compounds targeting a fictional "Kinase X" and "Pathway Y."
Table 1: Comparative Inhibitory Activity against Kinase X
| Compound | IC50 (nM) for Kinase X | Assay Method |
| This compound | Data Not Available | - |
| Compound B (Known Inhibitor) | 50 | ADP-Glo™ |
| Compound C (Alternative Scaffold) | 120 | LanthaScreen™ |
Table 2: Effect on Downstream Signaling Protein p-Protein Z in Pathway Y
| Compound (at 1 µM) | % Inhibition of p-Protein Z Phosphorylation | Cell Line |
| This compound | Data Not Available | - |
| Compound B (Known Inhibitor) | 85% | HEK293 |
| Compound C (Alternative Scaffold) | 60% | HeLa |
Logical Relationships in Target Validation
The process of validating a predicted biological target is a logical progression from computational predictions to biochemical and then cellular confirmation.
Caption: The logical progression from in silico prediction to phenotypic confirmation in target validation.
Unraveling "Neodidymelliosides A": A Case of Undisclosed Identity in Natural Product Chemistry
A comprehensive investigation into the scientific literature reveals a significant challenge in identifying the natural product designated as "Neodidymelliosides A." Despite extensive searches for its isolation, structural elucidation, and synthetic routes, no publicly available data for a compound with this specific name could be retrieved. This lack of information precludes the possibility of conducting the requested comparative analysis of its synthetic pathways.
The name "Neodidymelliosides" suggests a glycosidic natural product originating from a fungus of the Neodidymella genus or a closely related species. However, searches within this fungal family have yielded other classes of natural products, such as decahydrofluorene analogues like didymellanosine, benzolactone derivatives like ascolactone C, and phytotoxic furopyrans like chenopodolans A-C. None of the identified compounds from Neodidymella or the related Neodidymelliopsis genus are described as "this compound" or appear to be glycosides that would logically bear this name.
This situation suggests several possibilities:
-
A Novel, Unpublished Compound: "this compound" may be a very recently discovered natural product, and the research detailing its isolation and characterization has not yet been published or widely indexed in scientific databases.
-
Proprietary Research: The compound might be the subject of confidential research within a pharmaceutical or agrochemical company and, therefore, not disclosed in the public domain.
-
A Misnomer or Typographical Error: It is also possible that the name provided is incorrect due to a misspelling or a misunderstanding.
Without the foundational information of the chemical structure of "this compound," a critical prerequisite for any synthetic analysis, it is impossible to proceed with the user's request. A comparative analysis of synthetic routes fundamentally requires the target molecule's structure to understand the strategic disconnections, key bond formations, and overall efficiency of different synthetic approaches.
Therefore, until the structure of "this compound" is disclosed in the scientific literature, a "Comparative Analysis of Synthetic Routes" cannot be generated. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor the latest publications in natural product chemistry and mycology for its potential disclosure.
A Comparative Guide to the Cross-Validation of Analytical Methods for Neodidymelliosides A
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Neodidymelliosides A is a novel fungal-derived isoprenoid with demonstrated cytotoxic and biofilm-inhibiting properties, positioning it as a compound of significant interest for therapeutic development.[1] As research progresses from discovery to preclinical and clinical stages, the development of robust, reliable, and reproducible analytical methods for its quantification in various matrices is paramount. This guide provides a prospective framework for the development, validation, and cross-validation of two common analytical techniques applicable to natural products like this compound: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).
Cross-validation is a critical process used to verify that a validated analytical method produces consistent and reliable results under different conditions, such as when comparing two different analytical techniques.[2][3] This ensures the integrity and comparability of data, which is essential for regulatory submissions and multi-site studies.[2][4]
Proposed Analytical Methodologies
Given the polyhydroxy-isoprenoid structure of this compound, two powerful chromatographic methods are proposed for its quantification:
-
HPLC-DAD: A widely accessible and robust method suitable for routine quantification, especially when the analyte possesses a chromophore for UV-Vis detection. It is often used for initial method development and quality control.
-
UHPLC-MS/MS: A highly sensitive and selective method ideal for complex matrices (e.g., plasma, tissue extracts) and for quantifying trace amounts of the analyte. Its specificity makes it the gold standard for bioanalytical studies.
Experimental Protocols
The following protocols are proposed starting points for method development and subsequent validation.
HPLC-DAD Method Protocol
-
Sample Preparation (from Fungal Culture Broth):
-
Lyophilize 10 mL of the culture broth.
-
Extract the dried residue with 20 mL of methanol (MeOH) three times using ultrasonication for 20 minutes each.
-
Combine the MeOH extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of MeOH, filter through a 0.22 µm syringe filter, and inject into the HPLC system.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a Diode-Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength determined by the UV-Vis absorption maximum of this compound.
-
UHPLC-MS/MS Method Protocol
-
Sample Preparation (from Plasma for Pharmacokinetic Studies):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol, vortex, and transfer to an autosampler vial for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start at 20% B, increase to 98% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI positive or negative, to be determined by infusion of a standard.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and the internal standard must be optimized.
-
Method Validation and Cross-Validation Framework
Both methods must first be fully validated according to ICH guidelines.[5] The cross-validation then compares the data generated by these two distinct methods to ensure their results are comparable.[3]
Workflow for Method Development and Cross-Validation
The overall process from development to cross-validation is illustrated below. This workflow ensures that each method is independently robust before a comparative analysis is performed.
Caption: Workflow for development, validation, and cross-validation of two analytical methods.
Quantitative Data Comparison
The following table summarizes the typical validation parameters that would be assessed for each method. The target acceptance criteria are based on common industry standards for chromatographic assays.
| Parameter | HPLC-DAD (Target) | UHPLC-MS/MS (Target) | Purpose |
| Linearity (Coefficient of Determination, r²) | ≥ 0.995 | ≥ 0.998 | Establishes the concentration range over which the response is proportional to the amount of analyte. |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% | Measures the closeness of the experimental value to the true value. |
| Precision (Relative Standard Deviation, %RSD) | |||
| Intra-day (Repeatability) | ≤ 5% | ≤ 5% | Measures precision under the same operating conditions over a short interval of time. |
| Inter-day (Intermediate Precision) | ≤ 10% | ≤ 10% | Measures precision within a laboratory over different days, with different analysts or equipment. |
| Selectivity / Specificity | No interfering peaks at analyte retention time | No interfering MRM transitions at analyte retention time | Ensures the method can unequivocally assess the analyte in the presence of other components. |
Hypothetical Signaling Pathway Investigation
The cytotoxic activity of this compound suggests it may interfere with key cellular pathways, such as those controlling apoptosis (programmed cell death). The diagram below illustrates a hypothetical mechanism where the compound could induce apoptosis by inhibiting an anti-apoptotic protein like Bcl-2, leading to the activation of the caspase cascade.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
While specific analytical methods for this compound are yet to be published, this guide outlines a clear and robust strategy for their development and cross-validation. By proposing established techniques like HPLC-DAD and UHPLC-MS/MS and detailing the necessary protocols and validation frameworks, researchers can efficiently develop reliable methods for future studies. The successful cross-validation of these methods will ensure data consistency and integrity, accelerating the journey of this compound from a promising natural product to a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. researchgate.net [researchgate.net]
No Publicly Available Data on "Neodidymelliosides A" Hinders Comparative Analysis of Efficacy Against Drug-Resistant Cell Lines
A comprehensive search of scientific literature and public databases has revealed no specific information, experimental data, or publications related to a compound identified as "Neodidymelliosides A." Consequently, a comparative guide on its efficacy against drug-resistant cell lines, as requested, cannot be generated at this time.
The initial investigation sought to identify studies detailing the efficacy, mechanism of action, and experimental protocols associated with "this compound" to compare it with other potential therapeutic agents. However, the absence of any discernible data for this specific compound makes it impossible to perform such an analysis.
For a comparative guide to be scientifically valid and useful for researchers, it would require access to foundational data, including:
-
Chemical Structure and Origin: The molecular structure and source of "this compound" are fundamental for any scientific discussion.
-
In Vitro Efficacy Data: This would include metrics such as IC50 values against a panel of drug-resistant and sensitive cancer cell lines.
-
Mechanism of Action: Understanding the signaling pathways modulated by the compound is crucial to assess its novelty and potential for overcoming specific resistance mechanisms.
-
Experimental Protocols: Detailed methodologies are necessary to evaluate the robustness and reproducibility of any reported findings.
Without this primary information, no meaningful comparisons can be drawn, and no data tables or visualizations of signaling pathways can be created. Researchers and drug development professionals interested in novel compounds are encouraged to consult peer-reviewed scientific journals, chemical databases, and proceedings from scientific conferences for the most current and validated information. Should "this compound" be a newly discovered compound, it is likely that information will become available through these channels following formal scientific publication.
Neodidymelliosides A: A Comparative Analysis Against Standard-of-Care Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel fungal metabolite, Neodidymelliosides A, against established standard-of-care compounds in oncology and infectious diseases. The data presented is based on available preclinical findings and aims to offer an objective assessment of its potential therapeutic efficacy.
Executive Summary
This compound, a secondary metabolite isolated from the fungus Neodidymelliopsis negundinis, has demonstrated promising in vitro activity against a panel of human cancer cell lines and significant inhibitory effects on bacterial and fungal biofilms. This guide compares its cytotoxic and antimicrobial performance with that of current standard-of-care drugs, providing a baseline for its potential positioning in future drug development pipelines.
Data Presentation: In Vitro Efficacy
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below in comparison to standard chemotherapeutic agents. It is important to note that IC50 values can vary significantly based on experimental conditions such as incubation time and the specific assay used.
| Cell Line | Cancer Type | This compound IC50 (µM) | Standard-of-Care Compound | Standard-of-Care IC50 (µM) |
| KB3.1 | Cervical Carcinoma | 4.8 - 8.8 | Doxorubicin | ~0.03[1] |
| Cisplatin | ~0.19 (A431 cells)[2] | |||
| A431 | Skin Squamous Cell Carcinoma | 4.8 - 8.8 | Doxorubicin | Data varies[3] |
| Paclitaxel | ~0.06[4] | |||
| PC-3 | Prostate Cancer | 4.8 - 8.8 | Doxorubicin | ~38.91 (as µg/ml)[5] |
| Docetaxel | ~0.00372[6] | |||
| MCF-7 | Breast Cancer | 4.8 - 8.8 | Doxorubicin | ~1 - 4[5][7] |
| Paclitaxel | ~3.5[8] | |||
| Cisplatin | ~1 (48h)[9] | |||
| SKOV-3 | Ovarian Cancer | 4.8 - 8.8 | Cisplatin | ~35 (48h, can be reduced with DG)[10] |
| Paclitaxel | ~0.0007 - 0.0018[11] | |||
| A549 | Lung Carcinoma | 4.8 - 8.8 | Cisplatin | ~6.59 (72h)[12] |
| Paclitaxel | ~0.027 (120h)[13] |
Antimicrobial and Antifungal Activity
This compound has shown significant inhibitory activity against biofilms of Staphylococcus aureus and Candida albicans. The following table provides a comparison with standard-of-care antimicrobial and antifungal agents. The metric for biofilm inhibition is often the Sessile Minimum Inhibitory Concentration (SMIC), which can be significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic (free-floating) cells.
| Organism | Indication | This compound Activity | Standard-of-Care Compound | Standard-of-Care Efficacy |
| Staphylococcus aureus | Biofilm Infections | Significant Inhibition | Vancomycin | High concentrations required for biofilm eradication (>1000x MIC)[14] |
| Candida albicans | Biofilm Infections | Significant Inhibition | Amphotericin B | SMIC50: 2 - 64 mg/L[15] |
| Fluconazole | High resistance in biofilms (SMIC often >1024 µg/ml)[16] |
Experimental Protocols
Cell Viability (IC50) Determination using MTT Assay
The cytotoxic activity of this compound and standard-of-care anticancer drugs is typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Adherent cancer cell lines are seeded in 96-well plates at a density of approximately 3,500 to 10,000 cells per well and incubated overnight to allow for cell attachment.[17]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, cisplatin, doxorubicin) and incubated for a specified period, typically 48 or 72 hours.[17]
-
MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3 to 4 hours at 37°C.[17][18]
-
Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[17]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.[17]
Biofilm Susceptibility (SMIC) Determination using XTT Assay
The inhibitory effect on microbial biofilms is often quantified using a 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.
-
Biofilm Formation: Microbial suspensions (e.g., Candida albicans) are added to 96-well plates and incubated for 24 to 48 hours to allow for biofilm formation.[15]
-
Compound Treatment: After biofilm formation, the wells are washed to remove non-adherent cells, and various concentrations of the test compound are added. The plates are then incubated for a further 24 to 48 hours.[15]
-
XTT-Menadione Addition: Following treatment, the biofilms are washed, and a solution of XTT mixed with menadione is added to each well.[19]
-
Incubation: The plates are incubated in the dark at 37°C for a period ranging from 30 minutes to 4 hours to allow for the metabolic conversion of XTT to a colored formazan product by viable cells.[19][20]
-
Absorbance Reading: The colorimetric change is measured at a wavelength of approximately 492 nm.[19][20]
-
SMIC Calculation: The Sessile Minimum Inhibitory Concentration (SMIC) is determined as the concentration of the compound that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the untreated control.[15]
Mandatory Visualization
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Mechanism of Action of Standard-of-Care Anticancer Drugs
The following diagrams illustrate the simplified signaling pathways for common chemotherapeutic agents.
Cisplatin Signaling Pathway
Caption: Cisplatin induces apoptosis by forming DNA adducts, leading to replication block.[21]
Paclitaxel Signaling Pathway
References
- 1. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel Potentiates the Anticancer Effect of Cetuximab by Enhancing Antibody-Dependent Cellular Cytotoxicity on Oral Squamous Cell Carcinoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1 | eLife [elifesciences.org]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biofilm Production and Antibiofilm Activity of Echinocandins and Liposomal Amphotericin B in Echinocandin-Resistant Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. JCDR - Biofilm, XTT reduction assay [jcdr.net]
- 20. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Confirming the Mechanism of Action of Neodidymelliosides A: A Comparative Guide Using Genetic Knockouts
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neodidymelliosides A is a novel natural product with promising anti-inflammatory properties. Preliminary evidence suggests that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial mediator of inflammatory responses.[1][2][3] This guide provides a comparative framework for validating this proposed mechanism using genetic knockout studies, a powerful tool for elucidating specific protein functions in cellular pathways.[4][5][6][7] By comparing the activity of this compound in wild-type cells versus cells with specific genetic deletions of key NF-κB pathway components, researchers can definitively pinpoint its molecular target.
This guide will present a hypothetical case study outlining the experimental workflow, data presentation, and interpretation for confirming the mechanism of action of this compound as an inhibitor of the canonical NF-κB pathway. The data presented herein is illustrative and serves to provide a template for researchers conducting similar investigations.
Comparative Analysis of this compound Activity
The central hypothesis is that this compound inhibits the NF-κB pathway by targeting a key signaling component. To test this, we compare its effects on wild-type cells with cells deficient in either IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) or RELA/p65 (v-rel avian reticuloendotheliosis viral oncogene homolog A), two critical proteins in the canonical NF-κB pathway.[4][8]
Data Summary
The following tables summarize the expected quantitative data from key experiments designed to test the hypothesis.
Table 1: Effect of this compound on TNF-α-induced NF-κB Reporter Activity
| Cell Line | Treatment | NF-κB Luciferase Activity (Fold Induction) | Inhibition (%) |
| Wild-Type (WT) | Vehicle | 15.2 ± 1.8 | - |
| This compound (10 µM) | 2.5 ± 0.4 | 83.6 | |
| Alternative Inhibitor (10 µM) | 3.1 ± 0.5 | 79.6 | |
| IKKβ Knockout (KO) | Vehicle | 1.3 ± 0.2 | - |
| This compound (10 µM) | 1.2 ± 0.3 | 7.7 | |
| RELA/p65 Knockout (KO) | Vehicle | 1.1 ± 0.1 | - |
| This compound (10 µM) | 1.0 ± 0.2 | 9.1 |
Table 2: Effect of this compound on the Expression of NF-κB Target Gene (IL-6)
| Cell Line | Treatment | IL-6 mRNA Expression (Fold Change) | Inhibition (%) |
| Wild-Type (WT) | Vehicle | 25.6 ± 3.1 | - |
| This compound (10 µM) | 4.2 ± 0.7 | 83.6 | |
| Alternative Inhibitor (10 µM) | 5.8 ± 0.9 | 77.3 | |
| IKKβ Knockout (KO) | Vehicle | 2.1 ± 0.4 | - |
| This compound (10 µM) | 1.9 ± 0.3 | 9.5 | |
| RELA/p65 Knockout (KO) | Vehicle | 1.8 ± 0.2 | - |
| This compound (10 µM) | 1.7 ± 0.3 | 5.6 |
Table 3: Effect of this compound on IκBα Phosphorylation
| Cell Line | Treatment | p-IκBα / Total IκBα Ratio | Inhibition of Phosphorylation (%) |
| Wild-Type (WT) | Vehicle | 1.00 | - |
| This compound (10 µM) | 0.15 | 85.0 | |
| Alternative Inhibitor (10 µM) | 0.88 | 12.0 | |
| IKKβ Knockout (KO) | Vehicle | 0.05 | - |
| This compound (10 µM) | 0.04 | N/A |
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathway and the experimental approach is crucial for understanding the rationale behind the mechanism of action studies.
Figure 1: The canonical NF-κB signaling pathway and the hypothesized points of inhibition for this compound and an alternative inhibitor.
Figure 2: Experimental workflow for validating the mechanism of action of this compound using genetic knockouts.
Figure 3: Logical relationship between experimental cell lines and the expected outcomes for confirming the mechanism of action.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of experimental findings.
Generation of IKKβ and RELA/p65 Knockout Cell Lines
-
Method: CRISPR-Cas9 gene editing is a standard method for generating knockout cell lines.[9]
-
Protocol:
-
Design and synthesize single guide RNAs (sgRNAs) targeting the exons of IKBKB (for IKKβ) and RELA (for p65).
-
Clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPR v2).
-
Transfect the sgRNA-Cas9 plasmids into the desired cell line (e.g., HEK293T or a relevant cancer cell line).
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
Screen for successful knockout by Western blotting for the absence of the target protein and confirm by sequencing the genomic DNA at the target locus.
-
NF-κB Luciferase Reporter Assay
-
Method: This assay quantifies the transcriptional activity of NF-κB.
-
Protocol:
-
Seed wild-type, IKKβ KO, and RELA/p65 KO cells in 96-well plates.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A constitutively expressed Renilla luciferase plasmid should be co-transfected for normalization.
-
After 24 hours, pre-treat the cells with this compound, an alternative inhibitor, or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction relative to the unstimulated control.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Method: This technique measures the mRNA expression levels of NF-κB target genes.
-
Protocol:
-
Seed wild-type, IKKβ KO, and RELA/p65 KO cells in 6-well plates.
-
Pre-treat the cells with this compound, an alternative inhibitor, or vehicle for 1 hour.
-
Stimulate the cells with TNF-α for 4-6 hours.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target gene (e.g., IL6) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
Western Blotting
-
Method: This technique is used to detect the phosphorylation of key signaling proteins.
-
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound, alternative inhibitor, or vehicle for 1 hour.
-
Stimulate with TNF-α for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Conclusion
The presented hypothetical data and experimental framework illustrate a robust approach to confirming the mechanism of action of a novel compound like this compound. The key observation is the loss of inhibitory activity of this compound in the IKKβ and RELA/p65 knockout cells, which strongly indicates that the compound's anti-inflammatory effects are mediated through the canonical NF-κB pathway, likely at or upstream of IKKβ. In contrast, an alternative inhibitor targeting p65 directly would be expected to retain some activity in the IKKβ knockout line but not in the RELA/p65 knockout. This comparative approach, utilizing genetic knockouts, provides a high degree of specificity and is an indispensable tool in modern drug discovery and development.
References
- 1. Insights from human NF-κB knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic inactivation of RelA/p65 sensitizes adult mouse hepatocytes to TNF-induced apoptosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas9-mediated gene knockout reveals a guardian role of NF-κB/RelA in maintaining the homeostasis of human vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
